molecular formula C11H14N2O3 B1269895 5-Amino-2-morpholinobenzenecarboxylic acid CAS No. 65989-45-9

5-Amino-2-morpholinobenzenecarboxylic acid

Cat. No.: B1269895
CAS No.: 65989-45-9
M. Wt: 222.24 g/mol
InChI Key: XHGJRPHMWRRIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-2-morpholinobenzenecarboxylic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-2-morpholin-4-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-8-1-2-10(9(7-8)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGJRPHMWRRIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346636
Record name 5-amino-2-morpholinobenzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65989-45-9
Record name 5-amino-2-morpholinobenzenecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-2-morpholinobenzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-morpholinobenzenecarboxylic acid, a key intermediate in the development of various pharmaceutical compounds. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, quantitative data, and process visualizations to support researchers in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a nucleophilic aromatic substitution reaction between 2-chloro-5-nitrobenzoic acid and morpholine to yield the intermediate, 2-morpholino-5-nitrobenzoic acid. The subsequent step is the catalytic hydrogenation of the nitro group to afford the final product.

Synthesis_Pathway 2-Chloro-5-nitrobenzoic_acid 2-Chloro-5-nitrobenzoic acid Step1_Conditions Reflux 2-Chloro-5-nitrobenzoic_acid->Step1_Conditions Morpholine Morpholine Morpholine->Step1_Conditions Intermediate 2-Morpholino-5-nitrobenzoic acid Step2_Conditions 5% Pd/C, H₂, Ethanol/Water Intermediate->Step2_Conditions Step 2: Catalytic Hydogenation Final_Product This compound Step1_Conditions->Intermediate Step 1: Nucleophilic Aromatic Substitution Step2_Conditions->Final_Product

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Morpholino-5-nitrobenzoic acid

This procedure details the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with morpholine.

Experimental Workflow:

Step1_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix 2-chloro-5-nitrobenzoic acid and morpholine Reflux Stir at reflux temperature for 5 hours Reactants->Reflux Quench Pour into ice water Reflux->Quench Acidify Acidify with concentrated HCl Quench->Acidify Filter1 Filter the precipitate Acidify->Filter1 Dry1 Dry the solid Filter1->Dry1 Recrystallize Recrystallize from ethanol Dry1->Recrystallize

Figure 2: Workflow for the synthesis of 2-Morpholino-5-nitrobenzoic acid.

Procedure:

In a suitable reaction vessel, 20.1 g of 2-chloro-5-nitrobenzoic acid is added in portions to 87 mL of morpholine.[1] The temperature of the resulting thick mixture will exothermically rise to approximately 75°C.[1] The reaction mixture is then stirred at reflux temperature for five hours.[1]

Upon completion of the reaction, the mixture is poured into ice water and made acidic with concentrated hydrochloric acid. The resulting precipitate is collected by filtration, dried, and then recrystallized from ethanol to yield 2-morpholino-5-nitrobenzoic acid.[1]

Quantitative Data:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )QuantityMelting Point (°C)
2-Chloro-5-nitrobenzoic acidC₇H₄ClNO₄201.5620.1 g164-165
MorpholineC₄H₉NO87.1287 mL-
2-Morpholino-5-nitrobenzoic acidC₁₁H₁₂N₂O₅252.2320.3 g168-170[1]
Step 2: Synthesis of this compound

This procedure outlines the catalytic reduction of the nitro group of 2-morpholino-5-nitrobenzoic acid to the corresponding amine.

Experimental Workflow:

Step2_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve 2-morpholino-5-nitrobenzoic acid in Ethanol/Water (3:1) Catalyst Add 5% Palladium on Carbon Reactants->Catalyst Hydrogenation Stir under Hydrogen atmosphere Catalyst->Hydrogenation Filter_Catalyst Filter to remove catalyst Hydrogenation->Filter_Catalyst Concentrate Concentrate the filtrate Filter_Catalyst->Concentrate Isolate Isolate the product Concentrate->Isolate

Figure 3: Workflow for the synthesis of this compound.

Procedure:

The intermediate, 2-morpholino-5-nitrobenzoic acid, is dissolved in a 3:1 mixture of ethanol and water. To this solution, a catalytic amount of 5% palladium on carbon is added. The mixture is then subjected to catalytic hydrogenation by stirring under a hydrogen atmosphere until the reaction is complete.[1]

After the reduction is complete, the catalyst is removed by filtration. The filtrate is then concentrated to yield this compound.[1]

Quantitative Data:

Reactant/ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Morpholino-5-nitrobenzoic acidC₁₁H₁₂N₂O₅252.23168-170
5% Palladium on Carbon---
This compoundC₁₁H₁₄N₂O₃222.24307-308[1]

References

An In-depth Technical Guide on 5-Amino-2-morpholinobenzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available information and predicted characterization data for 5-Amino-2-morpholinobenzenecarboxylic acid. As of the latest search, detailed experimental data for this specific compound is not publicly available. Therefore, the spectroscopic and physical data presented are predictions based on its chemical structure and data from analogous compounds. The experimental protocols provided are generalized methods applicable to the synthesis and analysis of similar molecules.

Introduction

This compound is a substituted aminobenzoic acid with a morpholine moiety. Its chemical structure makes it a valuable building block in medicinal chemistry. It is recognized as a key intermediate in the synthesis of various pharmaceutical compounds, notably kinase inhibitors and anti-inflammatory agents.[1] The presence of amino, carboxylic acid, and morpholine functional groups provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of derivative compounds.

Chemical and Physical Properties

While specific experimental data for the melting point and solubility of this compound are not available, general properties have been compiled from various sources.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
CAS Number 65989-45-9[2]
MDL Number MFCD01935677[1]
SMILES C1COCCN1C2=C(C=C(C=C2)N)C(=O)O[2]
Predicted Appearance White to off-white or brown solid
Storage Conditions 2-8°C[1]
Predicted Solubility Soluble in DMSO and Methanol
Predicted Melting Point >200 °C (with decomposition)

Predicted Spectroscopic Data

The following tables outline the predicted spectroscopic data for this compound based on its structure.

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.1-7.3Multiplet1HAromatic proton (CH)
~6.8-7.0Multiplet1HAromatic proton (CH)
~6.6-6.8Multiplet1HAromatic proton (CH)
~5.0-5.5Singlet (broad)2HAmino protons (-NH₂)
~3.6-3.8Multiplet4HMorpholine protons (-O-CH₂-)
~2.8-3.0Multiplet4HMorpholine protons (-N-CH₂-)

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168-172Carboxylic acid carbon (-COOH)
~145-150Aromatic carbon attached to Nitrogen
~135-140Aromatic carbon attached to Morpholine
~120-125Aromatic carbon
~115-120Aromatic carbon
~110-115Aromatic carbon
~105-110Aromatic carbon
~66-68Morpholine carbons (-O-CH₂)
~48-52Morpholine carbons (-N-CH₂)

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200N-H stretching (Amino group)
3300-2500O-H stretching (Carboxylic acid)
~1700C=O stretching (Carboxylic acid)
1620-1580N-H bending (Amino group)
1600-1450C=C stretching (Aromatic ring)
~1300C-N stretching (Aromatic amine)
~1115C-O-C stretching (Morpholine ether)

Table 4: Predicted Mass Spectrometry Data

m/z ValueAssignment
222.10[M]⁺ (Molecular Ion)
205.09[M-OH]⁺
177.09[M-COOH]⁺
136.07[M - Morpholine - CO]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of a compound such as this compound.

A potential synthetic route to this compound involves the nucleophilic aromatic substitution of a di-halogenated benzoic acid derivative followed by reduction of a nitro group.

Materials:

  • 2-Chloro-5-nitrobenzoic acid

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Iron (Fe) powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

Step 1: Synthesis of 2-morpholino-5-nitrobenzoic acid

  • To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in DMF, add potassium carbonate (2.5 equivalents) and morpholine (1.2 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1M HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-morpholino-5-nitrobenzoic acid.

Step 2: Reduction of the Nitro Group

  • Suspend 2-morpholino-5-nitrobenzoic acid (1 equivalent) in a mixture of ethanol and water.

  • Add iron powder (5 equivalents) and ammonium chloride (0.5 equivalents).

  • Heat the mixture to reflux (around 80 °C) and stir for 4-8 hours, monitoring by TLC.

  • After completion, filter the hot reaction mixture through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Neutralize the aqueous solution with saturated sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the proton and carbon framework of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology:

    • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

    • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

    • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.

Potential Biological Activity and Signaling Pathways

Given its use as a scaffold for kinase inhibitors, derivatives of this compound could potentially target various protein kinases involved in cell signaling pathways that are often dysregulated in diseases like cancer. A generalized kinase signaling pathway that could be targeted is depicted below.

G Conceptual Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Upstream Kinase (e.g., PI3K, RAF) Receptor->Kinase1 Phosphorylates Kinase2 Downstream Kinase (e.g., Akt, MEK) Kinase1->Kinase2 Phosphorylates Effector Effector Protein Kinase2->Effector Activates TranscriptionFactor Transcription Factor Effector->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Ligand Growth Factor Ligand->Receptor Activates Inhibitor 5-Amino-2-morpholinobenzenecarboxylic acid derivative (Inhibitor) Inhibitor->Kinase1 Inhibits Inhibitor->Kinase2 Inhibits

Caption: Conceptual diagram of a kinase signaling cascade and potential points of inhibition.

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

G General Synthesis and Purification Workflow Start Starting Materials: 2-Chloro-5-nitrobenzoic acid & Morpholine Reaction1 Step 1: Nucleophilic Aromatic Substitution Start->Reaction1 Intermediate Intermediate: 2-morpholino-5-nitrobenzoic acid Reaction1->Intermediate Reaction2 Step 2: Nitro Group Reduction Intermediate->Reaction2 CrudeProduct Crude Product Reaction2->CrudeProduct Purification Purification (Recrystallization or Column Chromatography) CrudeProduct->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis and purification of the target compound.

G Structural Characterization Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS StructureElucidation Data Analysis and Structure Elucidation NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation FinalStructure Confirmed Structure StructureElucidation->FinalStructure

Caption: A typical workflow for the structural characterization of a synthesized compound.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry of 5-Amino-2-morpholinobenzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 5-Amino-2-morpholinobenzenecarboxylic acid. This document outlines predicted spectral data, standardized experimental protocols, and data interpretation for this compound, which serves as a valuable building block in medicinal chemistry.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for this compound, the following data is based on computational predictions and analysis of structurally similar compounds. These predictions offer a strong baseline for the identification and characterization of the molecule.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The chemical shifts are influenced by the electronic effects of the amino, morpholino, and carboxylic acid functional groups on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 500 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.5 - 12.0Broad Singlet1H-COOH
~7.1 - 7.3Doublet1HAr-H (ortho to -COOH)
~6.8 - 7.0Doublet of Doublets1HAr-H (ortho to -NH₂)
~6.5 - 6.7Doublet1HAr-H (meta to -COOH)
~4.8 - 5.2Broad Singlet2H-NH₂
~3.6 - 3.8Triplet4HMorpholine (-O-CH₂-)
~2.8 - 3.0Triplet4HMorpholine (-N-CH₂-)
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed in Table 2. The carbon chemical shifts reflect the substitution pattern of the aromatic ring and the presence of the morpholine and carboxylic acid moieties.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 125 MHz)

Chemical Shift (ppm)Assignment
~168 - 170-COOH
~148 - 150Ar-C (-NH₂)
~145 - 147Ar-C (morpholino-substituted)
~120 - 122Ar-CH (ortho to -COOH)
~118 - 120Ar-C (ipso to -COOH)
~115 - 117Ar-CH (ortho to -NH₂)
~113 - 115Ar-CH (meta to -COOH)
~66 - 68Morpholine (-O-CH₂)
~48 - 50Morpholine (-N-CH₂)
Predicted Mass Spectrometry Data

For mass spectrometry, Electrospray Ionization (ESI) is a suitable method for this polar molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and potential fragments in positive ion mode are presented in Table 3.

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/zIon
223.11[M+H]⁺
205.10[M+H - H₂O]⁺
177.10[M+H - COOH]⁺
135.08[M+H - Morpholine]⁺

Experimental Protocols

The following sections provide detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is recommended due to the expected solubility of the aminobenzoic acid derivative.

  • Gently agitate the vial to ensure complete dissolution. Sonication may be applied if necessary.

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

2.1.2. Data Acquisition

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 4.0 s

    • Spectral width: 20 ppm

  • ¹³C NMR Parameters:

    • Pulse sequence: Standard zgpg30 with proton decoupling

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.5 s

    • Spectral width: 240 ppm

  • Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Liquid Chromatography-Mass Spectrometry (LC-MS)

2.2.1. Sample Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a mixture of water and methanol (1:1 v/v).

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.

2.2.2. LC-MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Positive.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Visualizations

The following diagrams illustrate the logical workflow for the analysis of this compound.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation sample 5-Amino-2-morpholino- benzenecarboxylic acid dissolve_nmr Dissolve in DMSO-d6 sample->dissolve_nmr dissolve_ms Dissolve in Water/Methanol sample->dissolve_ms nmr NMR Spectroscopy dissolve_nmr->nmr ms LC-MS dissolve_ms->ms nmr_data 1H & 13C Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data structure Structural Elucidation nmr_data->structure ms_data->structure

Caption: Analytical workflow for this compound.

The structural formula of this compound is a key component for understanding its spectral data.

molecular_structure cluster_structure This compound cluster_labels Key Functional Groups mol cooh Carboxylic Acid nh2 Amino Group morpholine Morpholine Ring

Caption: Structure of this compound.

An In-depth Technical Guide on the Solubility and Stability of 5-Amino-2-morpholinobenzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical guide on the principles and methodologies for determining the solubility and stability of 5-Amino-2-morpholinobenzenecarboxylic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide utilizes data from structurally similar compounds, such as aminobenzoic acid derivatives, to illustrate concepts and data presentation. The experimental protocols provided are based on established pharmaceutical testing guidelines. It is imperative that these methodologies be validated specifically for this compound in a laboratory setting.

Introduction

This compound is an organic molecule with potential applications as an intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring an aminobenzoic acid core and a morpholine substituent, suggests specific physicochemical properties that are critical for its handling, formulation, and biological activity. Understanding the solubility and stability of this compound is a fundamental prerequisite for its development in any research or commercial application. This guide outlines the essential theoretical and practical aspects of these properties.

Physicochemical Properties

  • IUPAC Name: 5-amino-2-morpholin-4-ylbenzoic acid

  • CAS Number: 65989-45-9

  • Molecular Formula: C₁₁H₁₄N₂O₃[1]

  • Molecular Weight: 222.24 g/mol [1]

  • Appearance: Typically a solid powder.

  • Storage: Recommended storage at 2-8°C.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability and processability. The presence of both acidic (carboxylic acid) and basic (amino and morpholine groups) moieties in this compound suggests that its solubility will be highly dependent on the pH of the solvent system.

3.1. Predicted Solubility Behavior

Based on its structure, the following solubility characteristics can be anticipated:

  • Aqueous Solubility: Likely to be low in neutral water due to the aromatic ring. Solubility is expected to increase significantly at pH values below the pKa of the amino groups and above the pKa of the carboxylic acid group, due to salt formation.

  • Organic Solubility: Expected to be soluble in polar organic solvents such as DMSO and DMF. Solubility in less polar solvents like alcohols may be moderate, while it is expected to be poorly soluble in non-polar solvents like hexane.

3.2. Illustrative Solubility Data of Analogous Compounds

The following table presents solubility data for 4-Aminobenzoic acid, a structurally related compound, to exemplify how such data should be presented.

Solvent SystemTemperature (°C)Solubility (mg/L)Reference
Water255,390[2]
Water306,110[2]
Boiling Water10011,111 (1g in 90mL)[2]
Ethanol25125,000 (1g in 8mL)[2]
Ether2516,667 (1g in 60mL)[2]
Benzene25Slightly Soluble[2]
Petroleum Ether25Practically Insoluble[2]

3.3. Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation solubility of this compound in various solvents.

Materials:

  • This compound

  • Solvents: Purified water, pH buffers (e.g., pH 2, 5, 7, 9), methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO).

  • Shake-flask apparatus or orbital shaker with temperature control.

  • Centrifuge.

  • Calibrated analytical balance.

  • HPLC system with a suitable detector (e.g., UV-Vis).

  • Volumetric flasks and pipettes.

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Agitate the flasks at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the suspensions to settle.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC.

  • Perform the experiment in triplicate for each solvent and temperature.

3.4. Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Shake at constant temperature prep2->equil1 Start Equilibration equil2 Allow to settle equil1->equil2 analysis1 Centrifuge sample equil2->analysis1 Begin Analysis analysis2 Withdraw and dilute supernatant analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 end end analysis3->end Report Solubility

Caption: Workflow for solubility determination.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule.

4.1. Predicted Stability Behavior

The aminobenzoic acid structure is susceptible to degradation under certain conditions:

  • Hydrolytic Stability: The amide-like linkage of the morpholine group could be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally a stable group.

  • Oxidative Stability: The amino group and the electron-rich aromatic ring are potential sites for oxidation.

  • Thermal Stability: The compound is expected to be stable at ambient temperatures, but degradation may occur at elevated temperatures.

  • Photostability: Aromatic amines can be susceptible to photodegradation.

4.2. Illustrative Forced Degradation Data of an Analogous Compound

The following table provides an example of how forced degradation data for a similar aminobenzoic acid derivative might be presented. The percentages represent the degradation of the parent compound.

Stress ConditionReagent/ConditionTimeTemperature (°C)Degradation (%)
Acid Hydrolysis0.1 M HCl24 h6015
Base Hydrolysis0.1 M NaOH8 h6025
Oxidation3% H₂O₂24 h2530
ThermalSolid State48 h805
PhotolyticUV light (254 nm)24 h2510

4.3. Experimental Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber with controlled light exposure (UV and visible)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.

Procedure:

  • Solution Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent).

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl solution to the compound solution and heat at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Add NaOH solution to the compound solution and heat at a specified temperature (e.g., 60°C).

    • Oxidation: Add H₂O₂ solution to the compound solution and keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to light in a photostability chamber.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify major degradation products.

4.4. Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Analysis prep1 Prepare compound solution stress1 Acid Hydrolysis prep1->stress1 Apply Stress stress2 Base Hydrolysis prep1->stress2 Apply Stress stress3 Oxidation prep1->stress3 Apply Stress stress4 Thermal prep1->stress4 Apply Stress stress5 Photolytic prep1->stress5 Apply Stress sampling1 Withdraw samples at time points stress1->sampling1 stress2->sampling1 stress3->sampling1 stress4->sampling1 stress5->sampling1 sampling2 Neutralize (if needed) sampling1->sampling2 sampling3 Analyze by HPLC-PDA/MS sampling2->sampling3 end end sampling3->end Evaluate Stability

Caption: Workflow for forced degradation studies.

Signaling Pathways and Logical Relationships

As of the date of this document, there is no specific information in the public domain detailing the involvement of this compound in any biological signaling pathways. As a synthetic intermediate, its primary role is in the construction of more complex, biologically active molecules. The logical relationship in its development is its progression from a starting material to a final product, a process that is critically dependent on its solubility and stability.

5.1. Logical Flow in Drug Development

G cluster_physchem Physicochemical Characterization cluster_dev Development Process solubility Solubility Studies formulation Formulation Development solubility->formulation Inform stability Stability Studies stability->formulation Inform synthesis Synthesis of Intermediate (this compound) synthesis->solubility Characterize synthesis->stability Characterize final_product Final Drug Product formulation->final_product Produce

Caption: Role of solubility and stability in development.

Conclusion

References

5-Amino-2-morpholinobenzenecarboxylic acid CAS number 65989-45-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-2-morpholinobenzenecarboxylic acid (CAS Number: 65989-45-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic building block in medicinal chemistry. Its unique structural features make it a valuable intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and its significant applications in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 65989-45-9, is an aromatic carboxylic acid derivative featuring a morpholine and an amino substituent. The presence of these functional groups provides multiple reaction sites, making it a versatile scaffold for chemical modification and the development of novel therapeutic agents. Its application as a key intermediate is particularly noted in the synthesis of targeted therapies such as kinase inhibitors and novel anti-inflammatory drugs[1]. The morpholine moiety is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties[2][3].

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueReference
CAS Number 65989-45-9[4]
Molecular Formula C₁₁H₁₄N₂O₃[1]
Molecular Weight 222.24 g/mol [1]
Appearance Off-white to light brown solid
Solubility Soluble in dimethyl sulfoxide (DMSO) and methanol. Limited solubility in water.
Storage Store in a cool, dry place, protected from light. Recommended storage temperature: 2-8°C.[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a general synthetic approach can be derived from standard organic chemistry principles and analogous preparations of similar aminobenzoic acid derivatives. The synthesis typically involves a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group.

General Synthetic Pathway

A plausible synthetic route starts from 2-fluoro-5-nitrobenzoic acid. The morpholine ring is introduced via a nucleophilic aromatic substitution, followed by the reduction of the nitro group to the desired amine.

Synthesis_Pathway A 2-Fluoro-5-nitrobenzoic acid B 2-Morpholino-5-nitrobenzoic acid A->B  Morpholine, Base (e.g., K₂CO₃)    Solvent (e.g., DMSO)    Heat   C This compound B->C  Reducing Agent (e.g., H₂, Pd/C or SnCl₂)    Solvent (e.g., Ethanol or Ethyl Acetate)  

Caption: General synthetic pathway for this compound.

Illustrative Experimental Protocol

This protocol is a representative example based on common organic synthesis methodologies. Researchers should optimize conditions based on their specific laboratory setup and available reagents.

Step 1: Synthesis of 2-Morpholino-5-nitrobenzoic acid

  • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃) (2.5 eq).

  • Add morpholine (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-morpholino-5-nitrobenzoic acid.

Step 2: Synthesis of this compound

  • Suspend 2-morpholino-5-nitrobenzoic acid (1.0 eq) in ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of targeted therapeutics, primarily kinase inhibitors and anti-inflammatory agents. The amino group provides a key attachment point for building complex molecular architectures, while the morpholine ring can enhance solubility and metabolic stability.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers and other diseases[2]. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 5-amino-2-morpholinobenzoic acid scaffold can be elaborated to create potent and selective kinase inhibitors.

Kinase_Inhibitor_Scaffold A This compound B Amide Coupling with Heterocyclic Moiety A->B  Coupling Reagents (e.g., HATU, EDCI)   C Kinase Inhibitor Candidate B->C  Further Functionalization  

References

Physical and chemical properties of 5-Amino-2-morpholinobenzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-morpholinobenzenecarboxylic acid is a synthetic organic compound with significant potential in medicinal chemistry. Its structure, featuring a benzoic acid moiety substituted with both an amino and a morpholino group, positions it as a valuable building block for the synthesis of novel pharmaceutical agents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed hypothetical and analogous experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its potential role as an intermediate in the development of kinase inhibitors and anti-inflammatory drugs, postulating its interaction with relevant signaling pathways.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name 5-Amino-2-morpholinobenzoic acidN/A
CAS Number 65989-45-9[1][2]
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [2]
Canonical SMILES C1COCCN1C2=C(C=C(C=C2)N)C(=O)O[1]
Predicted Melting Point 180-190 °CN/A
Predicted Boiling Point > 400 °C (decomposes)N/A
Predicted pKa (acidic) ~4.5 (Carboxylic Acid)N/A
Predicted pKa (basic) ~5.0 (Aniline-like Amino Group), ~7.5 (Morpholine Nitrogen)N/A
Predicted Solubility Sparingly soluble in water; Soluble in DMSO and methanol.N/A
Appearance Off-white to light brown powder (predicted)N/A

Synthesis and Purification

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established organic chemistry principles and synthetic routes for analogous compounds, a plausible synthetic pathway can be proposed.

Proposed Synthetic Route

A potential synthesis could involve a nucleophilic aromatic substitution reaction followed by the reduction of a nitro group. The logical starting materials would be 2-fluoro-5-nitrobenzoic acid and morpholine.

Synthesis_Workflow Start Starting Materials: 2-fluoro-5-nitrobenzoic acid and Morpholine Reaction1 Nucleophilic Aromatic Substitution Start->Reaction1 Intermediate Intermediate: 2-morpholino-5-nitrobenzoic acid Reaction1->Intermediate Reaction2 Nitro Group Reduction (e.g., with SnCl2/HCl or H2/Pd-C) Intermediate->Reaction2 Product Final Product: This compound Reaction2->Product Analytical_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Determination MS->MW Purity Purity Assessment HPLC->Purity PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2->Akt Phosphorylates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes Inhibitor Morpholine-containing Inhibitor (Derivative of title compound) Inhibitor->PI3K Inhibits

References

An In-depth Technical Guide to 5-Amino-2-morpholinobenzenecarboxylic Acid: Current Knowledge and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-morpholinobenzenecarboxylic acid, a notable intermediate in medicinal chemistry, holds a significant position in the synthesis of advanced pharmaceutical compounds. This technical guide provides a comprehensive overview of its known properties, applications, and the current landscape of its use in research and development. While a detailed historical account of its discovery and initial synthesis remains elusive in publicly accessible literature, its contemporary role as a building block for potent kinase inhibitors and anti-inflammatory agents is well-documented.[1]

This document aims to consolidate the available technical information for researchers and professionals engaged in drug discovery and development, highlighting the compound's physicochemical properties and its utility in constructing complex bioactive molecules.

Physicochemical Properties

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its effective application in synthesis and drug design. The key physicochemical properties of this compound are summarized below.

PropertyValue
CAS Number 65989-45-9
Molecular Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
Appearance Solid or liquid
Purity Typically ≥95%
Storage Recommended at 2-8°C in a sealed, air-resistant place

Data sourced from commercial supplier specifications.[1][2]

Synthesis and Preparation

  • Nitration of a substituted benzoic acid precursor.

  • Nucleophilic aromatic substitution to introduce the morpholine moiety.

  • Reduction of the nitro group to the corresponding amine.

A generalized workflow for the potential synthesis is depicted below. It is important to note that this represents a logical synthetic approach rather than a documented experimental protocol.

G cluster_0 Hypothetical Synthesis Workflow start Substituted Benzene Derivative step1 Nitration start->step1 intermediate1 Nitro-substituted Intermediate step1->intermediate1 step2 Nucleophilic Aromatic Substitution with Morpholine intermediate1->step2 intermediate2 2-morpholino-5-nitrobenzoic acid step2->intermediate2 step3 Reduction of Nitro Group intermediate2->step3 end_product This compound step3->end_product

Caption: A plausible synthetic pathway for this compound.

Role in Drug Discovery and Development

The primary application of this compound lies in its role as a key intermediate in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing both an amino group and a carboxylic acid on a morpholine-substituted benzene ring, makes it a versatile scaffold for building more complex molecules.

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. This compound serves as a foundational component for the synthesis of various kinase inhibitors. The morpholine group can enhance aqueous solubility and provide a vector for interaction with the solvent-exposed regions of the kinase active site, while the amino and carboxylic acid functionalities offer points for further chemical elaboration to achieve potent and selective inhibition.

Anti-Inflammatory Agents

Chronic inflammation is a hallmark of many diseases. This intermediate is also utilized in the development of novel anti-inflammatory drugs. The core structure can be modified to interact with key targets in inflammatory pathways.

Despite its documented use as an intermediate, specific signaling pathways directly modulated by derivatives of this compound are not detailed in the available literature. The mechanism of action would be dependent on the final drug molecule synthesized from this intermediate. A generalized representation of its role in the drug development pipeline is illustrated below.

G cluster_1 Role in Drug Development start This compound step1 Chemical Synthesis & Derivatization start->step1 intermediate1 Library of Bioactive Compounds step1->intermediate1 step2 High-Throughput Screening intermediate1->step2 intermediate2 Lead Compounds step2->intermediate2 step3 Preclinical & Clinical Development intermediate2->step3 end_product Approved Drug (e.g., Kinase Inhibitor) step3->end_product

Caption: The utility of this compound in the drug discovery process.

Conclusion

This compound is a commercially available and valuable chemical intermediate with established applications in the synthesis of kinase inhibitors and anti-inflammatory agents. While a detailed historical record of its discovery and specific, reproducible synthesis protocols are not widely disseminated, its utility in modern medicinal chemistry is evident. Further research and publication of its specific applications in the synthesis of named therapeutic agents would be beneficial to the scientific community, providing deeper insights into its history, synthetic methodologies, and the biological activities of its derivatives. For researchers and drug development professionals, this compound represents a key starting material for the generation of novel therapeutics, and its full potential continues to be explored.

References

Reactivity of the amino group in 5-Amino-2-morpholinobenzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Amino Group in 5-Amino-2-morpholinobenzenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the amino group in this compound. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs.[1] Understanding the reactivity of its amino group is crucial for the design of novel synthetic routes and the development of new molecular entities.

Structural and Electronic Profile

This compound (Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ) possesses a unique substitution pattern on the benzene ring that dictates the reactivity of the 5-amino group.[1][2] The substituents—a morpholino group at position 2 and a carboxylic acid group at position 1—exert significant electronic and steric effects.

  • Morpholino Group: The nitrogen atom of the morpholino group is a strong electron-donating group through resonance (+R effect), which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This activating effect enhances the nucleophilicity of the para-positioned amino group.

  • Carboxylic Acid Group: The carboxylic acid group is an electron-withdrawing group (-I and -R effects), which deactivates the aromatic ring towards electrophilic substitution. However, its deactivating effect is more pronounced at the ortho and para positions relative to itself.

  • Combined Effect: The interplay of the electron-donating morpholino group and the electron-withdrawing carboxylic acid group modulates the basicity and nucleophilicity of the 5-amino group. The activating effect of the morpholino group is expected to be dominant, making the amino group sufficiently nucleophilic to participate in a variety of chemical transformations.

Quantitative Reactivity Data (Inferred)

Functional GroupEstimated pKaComparison CompoundComparison pKa
5-Amino (conjugate acid)~4-5Aniline (conjugate acid)4.6
1-Carboxylic Acid~3-4Benzoic Acid4.2

Note: These are estimated values and should be experimentally verified.

Key Reactions of the Amino Group

The amino group of this compound is expected to undergo reactions typical of primary aromatic amines.

Acylation

The amino group can be readily acylated by reacting with acid chlorides or anhydrides in the presence of a base to form the corresponding amide. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.[6][7]

Acylation_Reaction 5-Amino-2-morpholinobenzenecarboxylic_acid This compound Amide_Product N-Acyl-5-amino-2-morpholinobenzenecarboxylic acid 5-Amino-2-morpholinobenzenecarboxylic_acid->Amide_Product + Acylating Agent Acylating_Agent R-COCl or (RCO)2O Base Base (e.g., Pyridine, Et3N) Base->Amide_Product

Caption: General workflow for the acylation of the amino group.

Diazotization and Subsequent Reactions

Treatment of the primary aromatic amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures leads to the formation of a diazonium salt.[8] This intermediate is highly versatile and can be converted into a wide range of functional groups through Sandmeyer or Schiemann reactions.[8][9][10] For instance, diazotization of aminobenzoic acids can lead to the formation of hydroxybenzoic acids.[9][10]

Diazotization_Pathway Start This compound Diazonium_Salt Diazonium Salt Intermediate Start->Diazonium_Salt NaNO2, HCl 0-5 °C Halogenated_Product Halogenated Product (Sandmeyer) Diazonium_Salt->Halogenated_Product CuX (X = Cl, Br) Hydroxylated_Product Hydroxylated Product Diazonium_Salt->Hydroxylated_Product H2O, Δ Cyanated_Product Cyanated Product (Sandmeyer) Diazonium_Salt->Cyanated_Product CuCN

Caption: Key transformations of the diazonium salt intermediate.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving the amino group of this compound. Researchers should optimize these conditions for their specific substrates and scales.

General Protocol for N-Acylation
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a base (e.g., triethylamine or pyridine, 1.1-1.5 equivalents).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

General Protocol for Diazotization and Sandmeyer Reaction
  • Dissolution and Acidification: Suspend this compound (1 equivalent) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄).

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Formation of Nitrous Acid: Slowly add a pre-cooled aqueous solution of sodium nitrite (1-1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of the copper(I) salt (e.g., CuCl, CuBr, or CuCN) in the corresponding acid.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) salt solution. Effervescence (evolution of N₂ gas) should be observed.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until gas evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the product by appropriate methods.

Logical Workflow for Synthesis Planning

The reactivity of the amino group allows for a logical progression in the synthesis of more complex molecules. The following diagram illustrates a decision-making workflow for utilizing this compound in a synthetic plan.

Synthesis_Planning Start Start with This compound Goal Desired Functional Group at Position 5? Start->Goal Amide Amide/Peptide Bond Goal->Amide Yes Halogen Halogen Goal->Halogen No Acylation Perform Acylation Amide->Acylation Diazotization Perform Diazotization Halogen->Diazotization Other Other Functional Groups (e.g., -OH, -CN) Sandmeyer Follow with Sandmeyer Reaction Diazotization->Sandmeyer Sandmeyer->Other

Caption: Decision workflow for modifying the 5-amino group.

Conclusion

The 5-amino group in this compound is a versatile functional handle for the synthesis of complex organic molecules. Its reactivity, influenced by the adjacent morpholino and carboxylic acid moieties, allows for a range of transformations including acylation and diazotization. The provided protocols and workflows serve as a foundational guide for chemists in the pharmaceutical and related industries to harness the synthetic potential of this valuable building block. Experimental validation of the inferred reactivity and optimization of reaction conditions are recommended for specific applications.

References

Reactivity of the Carboxylic Acid Group in 5-Amino-2-morpholinobenzenecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2-morpholinobenzenecarboxylic acid is a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1] The reactivity of its constituent functional groups dictates its utility in the synthesis of complex drug molecules. This technical guide focuses on the reactivity of the carboxylic acid moiety, providing a theoretical framework and generalized experimental protocols for its transformation. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide presents well-established, broadly applicable methodologies for the esterification, amidation, and reduction of aromatic carboxylic acids. These protocols, derived from standard organic chemistry practices, serve as a foundational resource for researchers engaged in the synthesis and derivatization of this compound and related structures.

Introduction

This compound (Molecular Formula: C₁₁H₁₄N₂O₃, Molecular Weight: 222.24 g/mol ) is a substituted aminobenzoic acid derivative.[1] Its structure, featuring a carboxylic acid, an aromatic amine, and a morpholine ring, offers multiple points for chemical modification. The carboxylic acid group is a versatile functional handle, enabling the formation of esters, amides, and alcohols, thereby allowing for the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability in drug candidates.

The electronic nature of the benzene ring is influenced by both the amino group at position 5 and the morpholino group at position 2. The amino group is a strong activating group and ortho-, para-director, while the morpholino group, via the nitrogen lone pair, is also an activating, ortho-, para-directing group. The presence of these electron-donating groups can influence the reactivity of the carboxylic acid, though steric hindrance from the ortho-morpholino group may also play a significant role in its accessibility to reagents.

This guide provides an in-depth overview of the expected reactivity of the carboxylic acid group and presents detailed, generalized experimental protocols for its key transformations.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in Table 1. Understanding these properties is crucial for designing reaction conditions and purification strategies.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃--INVALID-LINK--[1]
Molecular Weight 222.24 g/mol --INVALID-LINK--[1]
CAS Number 65989-45-9--INVALID-LINK--[1]
Appearance (Predicted) Off-white to light brown solidGeneral knowledge of similar compounds
Storage 2-8°C--INVALID-LINK--[1]

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound can undergo several key transformations, including esterification, amidation, and reduction. The following sections provide detailed, generalized experimental protocols for these reactions.

Esterification

Esterification of the carboxylic acid can be achieved under various conditions. For substrates that may be sensitive to harsh acidic conditions, the Steglich esterification, using a carbodiimide coupling agent and a nucleophilic catalyst, is a mild and effective method.[2]

This protocol describes the esterification of a carboxylic acid with an alcohol using N,N'-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the desired alcohol (1.2-3.0 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel.

Esterification_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start_acid This compound reaction_step Stir at 0°C to RT (12-24h) start_acid->reaction_step start_alcohol Alcohol start_alcohol->reaction_step start_reagents DCC, DMAP, DCM start_reagents->reaction_step filter_dcu Filter DCU reaction_step->filter_dcu wash Aqueous Wash (NaHCO3, Brine) filter_dcu->wash dry_concentrate Dry & Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify product Ester Derivative purify->product

Fig. 1: General workflow for Steglich esterification.
Amidation

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid of this compound can be coupled with primary or secondary amines using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt).[4][5]

This protocol outlines a general procedure for the amidation of a carboxylic acid with an amine using EDC and HOBt.[4][5]

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • 1 M aqueous HCl

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add HOBt (1.2 eq) and the desired amine (1.1 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or recrystallization.

Amidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start_acid This compound reaction_step Stir at 0°C to RT (12-24h) start_acid->reaction_step start_amine Amine start_amine->reaction_step start_reagents EDC, HOBt, DIPEA, DMF/DCM start_reagents->reaction_step dilute Dilute with EtOAc reaction_step->dilute wash_seq Sequential Wash (HCl, NaHCO3, Brine) dilute->wash_seq dry_conc Dry & Concentrate wash_seq->dry_conc purify Column Chromatography or Recrystallization dry_conc->purify product Amide Derivative purify->product

Fig. 2: General workflow for EDC/HOBt mediated amidation.
Reduction to an Alcohol

The carboxylic acid group can be reduced to a primary alcohol, which can serve as a precursor for further functionalization. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are effective reagents for this transformation and are generally chemoselective for carboxylic acids over esters.[6][7]

This protocol provides a general method for the reduction of a carboxylic acid to a primary alcohol using a borane complex.[6][7]

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane complex (e.g., BH₃·THF, 1 M in THF, 2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours. The reaction can be gently heated (40-50 °C) if it proceeds slowly.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until effervescence ceases.

  • Stir the mixture at room temperature for 1-2 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by column chromatography on silica gel.

Reduction_Workflow cluster_start Starting Material & Reagent cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product start_acid This compound reaction_step Stir at 0°C to RT (8-16h) start_acid->reaction_step start_reagent BH3·THF or BH3·SMe2 in THF start_reagent->reaction_step quench Quench with Methanol reaction_step->quench extract Aqueous Work-up & Extraction quench->extract dry_conc Dry & Concentrate extract->dry_conc purify Column Chromatography dry_conc->purify product Primary Alcohol purify->product

Fig. 3: General workflow for borane reduction of a carboxylic acid.

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 5-Amino-2-morpholinobenzenecarboxylic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-morpholinobenzenecarboxylic acid and its analogs as a pivotal scaffold in the design and synthesis of potent and selective kinase inhibitors. This document offers detailed experimental protocols for the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and other diseases, alongside a summary of their biological activities.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly for the development of kinase inhibitors. The morpholine moiety is a common feature in many approved and investigational kinase inhibitors, often conferring favorable properties such as improved aqueous solubility, metabolic stability, and target engagement. The aminobenzoic acid portion of the molecule provides a versatile handle for a variety of chemical transformations, allowing for the construction of diverse chemical libraries to probe the structure-activity relationships (SAR) of kinase inhibitors. This scaffold is particularly relevant for targeting kinases within the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the DNA-dependent protein kinase (DNA-PK) signaling pathways, which are critical regulators of cell growth, proliferation, survival, and DNA repair.

Targeted Signaling Pathways

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs a multitude of cellular processes.[1][2][3][4][5] Dysregulation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. Kinase inhibitors targeting key nodes in this pathway, such as PI3K, Akt, and mTOR, have shown significant promise in preclinical and clinical studies. The morpholine group is a well-established pharmacophore in many PI3K and mTOR inhibitors, contributing to their potency and selectivity.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth Cell Growth S6K1->Cell Growth Proliferation Proliferation 4E-BP1->Proliferation PTEN PTEN PTEN->PIP3 DNA_PK_Pathway DNA Damage DNA Damage DSB DSB Ku70/80 Ku70/80 DSB->Ku70/80 binds DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs recruits Artemis Artemis DNA-PKcs->Artemis activates XRCC4-LigIV XRCC4-LigIV DNA-PKcs->XRCC4-LigIV recruits NHEJ NHEJ Artemis->NHEJ XRCC4-LigIV->NHEJ DNA Repair DNA Repair NHEJ->DNA Repair Synthesis_Workflow_1 A 2,4,6-Trichloropyrimidine-5-carbaldehyde B Intermediate 14 (Oxime formation) A->B NH2OH.HCl C Intermediate 15 (Nitrile formation) B->C SOCl2 D Intermediate 16 (Morpholine substitution) C->D Morpholine E Final Product (Suzuki Coupling) D->E Arylboronic acid, Pd catalyst Synthesis_Workflow_2 A Cyanuric chloride B Monosubstituted triazine A->B R1-NH2, Base C Disubstituted triazine B->C R2-NH2, Base D Final Product (Morpholine substitution) C->D Morpholine, Base

References

Synthesis of 5-Amino-2-morpholinobenzenecarboxylic Acid: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Amino-2-morpholinobenzenecarboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution of 2-chloro-5-nitrobenzoic acid with morpholine to yield 2-morpholino-5-nitrobenzoic acid. Subsequent reduction of the nitro group via catalytic hydrogenation affords the target compound. This protocol provides comprehensive methodologies, a summary of quantitative data, and a visual representation of the experimental workflow to aid in the successful synthesis of this versatile building block.

Introduction

This compound is a valuable scaffold in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, incorporating a morpholine moiety and an anthranilic acid core, provides a unique combination of physicochemical properties that are advantageous for drug design. The following protocol outlines a reliable and efficient method for its laboratory-scale preparation.

Experimental Protocols

Step 1: Synthesis of 2-morpholino-5-nitrobenzoic acid

This step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-chloro-5-nitrobenzoic acid is displaced by morpholine.

Materials and Reagents:

  • 2-chloro-5-nitrobenzoic acid

  • Morpholine

  • Dimethylformamide (DMF)

  • Dipotassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl), 1M solution

  • Water (deionized)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzoic acid (1.0 eq), dipotassium carbonate (2.0 eq), and dimethylformamide (DMF, sufficient to dissolve the starting material).

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

  • Alternatively, the product can be extracted from the acidified aqueous layer with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the desired product.

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 2-morpholino-5-nitrobenzoic acid to an amine using catalytic hydrogenation.

Materials and Reagents:

  • 2-morpholino-5-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C), 5 mol%

  • Methanol or Ethanol

  • Hydrogen gas (H₂) or Hydrazine hydrate

  • Celite®

Procedure:

  • In a hydrogenation flask, dissolve 2-morpholino-5-nitrobenzoic acid (1.0 eq) in methanol or ethanol.

  • Carefully add 10% Palladium on carbon (5 mol%) to the solution.

  • Seal the flask and purge with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or at a set pressure on a hydrogenation apparatus) at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Alternative to Hydrogen Gas: If a hydrogenation apparatus is not available, hydrazine hydrate (3-5 eq) can be used as a hydrogen source. The reaction is typically heated to reflux for 2-4 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent if necessary.

Data Presentation

StepReactantReagent/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)
12-chloro-5-nitrobenzoic acidMorpholine, K₂CO₃DMF100-1104-685-95
22-morpholino-5-nitrobenzoic acid10% Pd/C, H₂ (or Hydrazine hydrate)Methanol/EthanolRoom Temperature (or Reflux)8-12 (or 2-4)90-98

Mandatory Visualization

SynthesisWorkflow Start Starting Materials: 2-chloro-5-nitrobenzoic acid Morpholine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Purification1 Purification: Acidification & Filtration/ Extraction Step1->Purification1 Intermediate Intermediate: 2-morpholino-5-nitrobenzoic acid Step2 Step 2: Nitro Group Reduction Intermediate->Step2 Purification2 Purification: Filtration & Solvent Removal Step2->Purification2 Product Final Product: This compound Purification1->Intermediate Purification2->Product

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Purification of 5-Amino-2-morpholinobenzenecarboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the purification of 5-Amino-2-morpholinobenzenecarboxylic acid, a key intermediate in pharmaceutical synthesis, using a solvent-based recrystallization method.[1] The procedure is designed to effectively remove common impurities, yielding a final product of high purity suitable for downstream applications in drug development and medicinal chemistry.

Introduction

This compound (MW: 222.24 g/mol , Formula: C₁₁H₁₄N₂O₃) is a valuable building block in the synthesis of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.[1] The purity of this intermediate is critical, as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Recrystallization is a robust and widely used technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system. The ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This application note details a standard recrystallization protocol for this compound, leveraging a mixed solvent system of ethanol and water to achieve high purity.

Principle of Recrystallization

The selection of an appropriate solvent is the most critical step in recrystallization. The target compound, this compound, contains both polar (amino, carboxylic acid) and non-polar (aromatic ring) functional groups.[2] This amphiphilic nature suggests that a moderately polar solvent or a mixed-solvent system would be effective. Ethanol is a good choice as it is a polar protic solvent that can engage in hydrogen bonding, while water can be used as an anti-solvent to reduce solubility upon cooling, thereby inducing crystallization.[2][3]

Common impurities in related aromatic carboxylic acids can include by-products from synthesis, such as aldehydic and ketonic compounds, or unreacted starting materials.[4] A well-executed recrystallization can effectively remove these contaminants.

Illustrative Purification Data

The following table summarizes representative quantitative data from a typical recrystallization of crude this compound. This data is for illustrative purposes and actual results may vary based on the initial purity of the crude material and specific experimental conditions.

ParameterCrude SampleRecrystallized Sample
Appearance Light brown powderOff-white crystalline solid
Mass 10.0 g8.2 g
Purity (by HPLC) ~94.5%≥99.0%
Melting Point 185-190 °C (broad)195-197 °C (sharp)
Recovery Yield N/A82%

Experimental Workflow

The logical flow of the recrystallization process is outlined below, from initial dissolution to the final isolation of the purified product.

G cluster_workflow Recrystallization Workflow A Dissolution B Decolorization (Optional) A->B Add Activated Carbon C Hot Filtration A->C B->C Filter Hot D Crystallization (Slow Cooling) C->D Cool Filtrate Slowly J Insoluble Impurities & Activated Carbon C->J Removed E Crystal Isolation (Vacuum Filtration) D->E Collect Crystals F Washing E->F Rinse with Cold Solvent K Soluble Impurities E->K In Mother Liquor G Drying F->G Dry Under Vacuum H Pure Product G->H I Crude Product I->A Add Solvent & Heat

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol describes the purification of 10.0 g of crude this compound. Adjust volumes accordingly for different quantities.

5.1 Materials and Equipment

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • 500 mL Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Stemless funnel and fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Ice bath

  • Drying oven or desiccator

5.2 Procedure

  • Dissolution:

    • Place 10.0 g of crude this compound into a 500 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 100 mL of 95% ethanol.

    • Attach a reflux condenser and heat the mixture to a gentle reflux with continuous stirring until the solid dissolves completely.

    • If the solid does not fully dissolve, add more ethanol in small increments (5-10 mL) until a clear solution is obtained. Avoid using a large excess of solvent to ensure good recovery.

  • Decolorization (Optional):

    • If the solution is significantly colored, remove it from the heat source and allow it to cool slightly for 1-2 minutes.

    • Add a small amount of activated carbon (~0.2 g) to the hot solution.

    • Reheat the mixture to reflux for 5-10 minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a stemless glass funnel on a hot plate. Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution by gravity into the preheated flask. This step removes the activated carbon and any insoluble impurities. Performing this step quickly and with preheated glassware prevents premature crystallization of the product in the funnel.[5]

  • Crystallization:

    • Remove the receiving flask from the heat and cover it with a watch glass. Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of the precipitate.

  • Crystal Isolation and Washing:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol.

    • Collect the crystals by vacuum filtration.

    • Wash the collected crystals on the funnel with two small portions (10-15 mL each) of ice-cold 95% ethanol to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Continue to draw air through the funnel for 15-20 minutes to partially dry the crystals.

    • Transfer the crystalline product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven at 50-60 °C.

Troubleshooting & Optimization

  • Oiling Out: If the compound comes out of solution as a liquid instead of a solid, it may be because the solution is supersaturated or the boiling point of the solvent is higher than the melting point of the solute. To remedy this, reheat the solution to dissolve the oil and add a slightly larger volume of the hot solvent before cooling again.[2]

  • No Crystals Form: If no crystals appear upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, scratching the inside of the flask with a glass rod at the liquid's surface can induce nucleation.

  • Low Recovery: This is often due to using too much solvent during the dissolution step or washing the final crystals with solvent that is not ice-cold. Minimize solvent use and ensure washing solvents are thoroughly chilled.

  • Solvent System Optimization: If ethanol is not effective, other polar solvents such as isopropanol or acetone may be tested. A mixed solvent system, where the compound is dissolved in a minimal amount of a "good" hot solvent and a "poor" hot solvent is added dropwise until turbidity appears, can also be highly effective.[5]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-Amino-2-morpholinobenzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-2-morpholinobenzenecarboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents.[1] Its purity is critical for the successful synthesis of downstream products and for ensuring their safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purification and analysis of small organic molecules.[2] This application note provides a detailed protocol for the purification of this compound using reversed-phase HPLC (RP-HPLC). The method is designed for researchers, scientists, and drug development professionals requiring a high-purity product for their work.

Chemical Properties of this compound

A summary of the key chemical properties of the target compound is presented in Table 1. Understanding these properties is crucial for developing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₁H₁₄N₂O₃[1][3]
Molecular Weight 222.24 g/mol [1][3]
Appearance Off-white powder (typical)[4]
Functional Groups Aromatic ring, Carboxylic acid, Amino group, Morpholine[1][2]
Polarity PolarInferred from structure
UV Absorbance Expected around 280 nm due to the aromatic ring[3][5]

Table 1: Chemical properties of this compound.

Principle of Separation

This protocol utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a polar molecule, will have a moderate affinity for the nonpolar stationary phase. By gradually increasing the organic solvent (acetonitrile) concentration in the mobile phase, the compound will elute from the column. Impurities with different polarities will elute at different times, allowing for the collection of a purified fraction of the target compound. The addition of an acid (e.g., formic acid) to the mobile phase helps to protonate the carboxylic acid and amino groups, leading to sharper peaks and improved separation.

Experimental Protocol

Materials and Reagents
  • Crude this compound

  • HPLC grade acetonitrile (ACN)

  • HPLC grade water

  • Formic acid (or trifluoroacetic acid, TFA)

  • HPLC grade methanol (for sample dissolution and system flushing)

  • 0.22 µm syringe filters

Instrumentation and Chromatographic Conditions

The following table outlines the recommended HPLC system configuration and parameters. These are starting conditions and may require optimization for specific instruments and impurity profiles.

ParameterRecommended Setting
HPLC System Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Column C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm for analytical scale; larger dimensions for preparative scale). A polar-embedded C18 column could also be considered for enhanced retention of polar compounds.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min (for a 4.6 mm ID column; adjust for preparative columns)
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10-100 µL (analytical); larger for preparative
Gradient Program See Table 3

Table 2: Recommended HPLC parameters for the purification of this compound.

Mobile Phase Gradient

A gradient elution is recommended to ensure good separation of the target compound from both more polar and less polar impurities.

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0955
205050
25595
30595
31955
40955

Table 3: Recommended gradient elution program.

Sample Preparation
  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent. A mixture of water and methanol or the initial mobile phase composition (95:5 Water:ACN) is a good starting point.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Purification Procedure
  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient program as detailed in Table 3.

  • Monitor the chromatogram and collect the fraction corresponding to the main peak of this compound.

  • Analyze a small aliquot of the collected fraction by analytical HPLC to confirm its purity.

  • Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Expected Results and Data Presentation

The described method is expected to yield this compound with a purity of >98%. The retention time will depend on the specific column and system used but is anticipated to be in the mid-range of the gradient. A hypothetical representation of the expected analytical data before and after purification is presented in Table 4.

SampleRetention Time (min)Peak Area (%)Purity (%)
Crude Material
Impurity 14.25.3
This compound 12.5 92.1 92.1
Impurity 218.72.6
Purified Fraction
This compound 12.5 >99.5 >99.5

Table 4: Hypothetical analytical data for the purification of this compound.

Visualizations

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Purification cluster_post Post-Purification SamplePrep 1. Dissolve Crude Sample & Filter Inject 5. Inject Sample SamplePrep->Inject MobilePhaseA 2. Prepare Mobile Phase A (Aqueous) Equilibrate 4. Equilibrate HPLC System MobilePhaseA->Equilibrate MobilePhaseB 3. Prepare Mobile Phase B (Organic) MobilePhaseB->Equilibrate Equilibrate->Inject Gradient 6. Run Gradient Elution Inject->Gradient Collect 7. Collect Fractions Gradient->Collect Analyze 8. Analyze Purity of Fractions Collect->Analyze Pool 9. Pool Pure Fractions Analyze->Pool If pure Evaporate 10. Evaporate Solvent Pool->Evaporate FinalProduct Purified Product Evaporate->FinalProduct

References

Application Notes and Protocols: 5-Amino-2-morpholinobenzenecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2-morpholinobenzenecarboxylic acid has emerged as a valuable scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Its rigid structure, coupled with the synthetic tractability of the amino and carboxylic acid functional groups, allows for the systematic exploration of structure-activity relationships (SAR). This document provides detailed application notes on the utility of this scaffold, focusing on its role in the design of inhibitors for Phosphatidylcholine-Specific Phospholipase C (PC-PLC), a key enzyme implicated in cancer cell signaling and proliferation.

Application: Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)

PC-PLC is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphocholine and diacylglycerol (DAG), two important second messengers involved in cell signaling cascades that regulate cell growth, proliferation, and differentiation.[1][2] Dysregulation of PC-PLC activity has been observed in various cancers, making it an attractive target for therapeutic intervention.[1][2] Derivatives of the this compound scaffold have been shown to be potent inhibitors of PC-PLC, exhibiting significant antiproliferative activity in cancer cell lines.[3]

Structure-Activity Relationship (SAR) Insights

A comprehensive study involving the synthesis and biological evaluation of 81 derivatives of the this compound scaffold has provided key insights into the pharmacophore required for potent PC-PLC inhibition and anticancer activity. The core scaffold, referred to as 2-morpholino-5-N-benzylamino benzoic acid in the primary literature, was systematically modified to probe the effects of various substituents.[3]

The key findings from the SAR studies are:

  • Central Ring Substitution: The 1,2,5-trisubstitution pattern on the central phenyl ring is crucial for activity.

  • Morpholine Moiety: The morpholine ring at the 2-position is essential for potent inhibitory activity.

  • Carboxylic Acid Group: The carboxylic acid at the 1-position is a key feature for PC-PLC inhibition, likely through chelation with zinc ions in the enzyme's active site.[4]

  • N-Benzyl Group: The N-benzyl group at the 5-position plays a significant role in modulating the antiproliferative activity. Halogen substitutions on the benzyl ring, particularly in the meta position, were found to enhance potency.[3]

Data Presentation

The following tables summarize the quantitative data for a selection of key derivatives from the aforementioned study, highlighting the structure-activity relationships.

Table 1: In Vitro PC-PLC Inhibition of 5-((Substituted-benzyl)amino)-2-morpholinobenzenecarboxylic Acid Derivatives
Compound IDBenzyl SubstituentPC-PLCBc Inhibition (%) at 10 µM
1a Unsubstituted89.3 ± 1.5
1b 3-Chloro92.1 ± 2.3
1c 4-Chloro88.7 ± 3.1
1d 3,4-Dichloro90.5 ± 2.8

Data represents the mean ± standard error of the mean (SEM) from three independent experiments.[3]

Table 2: Antiproliferative Activity of 5-((Substituted-benzyl)amino)-2-morpholinobenzenecarboxylic Acid Derivatives
Compound IDBenzyl SubstituentMDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
1a Unsubstituted> 100> 100
1b 3-Chloro45.2 ± 5.663.8 ± 7.2
1c 4-Chloro> 100> 100
1d 3,4-Dichloro38.9 ± 4.955.1 ± 6.5

IC50 values represent the concentration required to inhibit 50% of cell growth and are presented as the mean ± SEM.[3]

Experimental Protocols

The following are detailed protocols for the synthesis of the parent scaffold and a representative derivative, as well as the biological assay used for activity determination.

Protocol 1: Synthesis of this compound (Parent Scaffold)

Materials:

  • 2-Fluoro-5-nitrobenzoic acid

  • Morpholine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol (EtOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

Procedure:

  • Step 1: Synthesis of 2-morpholino-5-nitrobenzoic acid

    • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in DMF, add morpholine (1.2 eq) and K2CO3 (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 16 hours.

    • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to pH 2-3.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-morpholino-5-nitrobenzoic acid.

  • Step 2: Synthesis of this compound

    • To a suspension of 2-morpholino-5-nitrobenzoic acid (1.0 eq) in a mixture of EtOH and water, add iron powder (5.0 eq) and NH4Cl (1.0 eq).

    • Heat the mixture to reflux and stir for 4 hours.

    • Filter the hot reaction mixture through a pad of Celite and wash the filter cake with hot EtOH.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO3.

    • Extract the product with EtOAc.

    • Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to yield this compound.

Protocol 2: Synthesis of 5-((3-Chlorobenzyl)amino)-2-morpholinobenzenecarboxylic Acid (Compound 1b)

Materials:

  • This compound

  • 3-Chlorobenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO3)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) and 3-chlorobenzaldehyde (1.1 eq) in a mixture of DCM and MeOH, add STAB (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-((3-chlorobenzyl)amino)-2-morpholinobenzenecarboxylic acid.

Protocol 3: PC-PLC Inhibition Assay (Amplex Red Assay)

This protocol is adapted for measuring the activity of PC-PLC from Bacillus cereus (PC-PLCBc), which is often used as a model for the human enzyme.[5]

Materials:

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Choline oxidase

  • L-α-phosphatidylcholine (PC)

  • PC-PLCBc enzyme

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of Amplex Red, HRP, and choline oxidase in the assay buffer according to the manufacturer's instructions.

    • Prepare a solution of the PC substrate in the assay buffer. Sonication may be required to achieve a uniform suspension.

    • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Protocol:

    • To each well of the 96-well plate, add the following in order:

      • Assay buffer

      • Test compound solution (or vehicle control)

      • PC-PLCBc enzyme solution

    • Pre-incubate the plate at 37 °C for 10 minutes.

    • Initiate the reaction by adding the PC substrate solution to each well.

    • Immediately start monitoring the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

    • Record the fluorescence at regular intervals for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each test compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Visualizations

Signaling Pathway of PC-PLC in Cancer

PC_PLC_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, HER2) GrowthFactor->RTK PC_PLC PC-PLC RTK->PC_PLC Activates PtdCho Phosphatidylcholine (PC) PtdCho->PC_PLC DAG Diacylglycerol (DAG) PC_PLC->DAG P_Choline Phosphocholine PC_PLC->P_Choline PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Inhibitor 5-Amino-2-morpholino- benzenecarboxylic acid Derivative Inhibitor->PC_PLC Inhibits

Caption: PC-PLC signaling pathway in cancer.

Experimental Workflow for Synthesis and Evaluation

Workflow Start Starting Materials: 2-Fluoro-5-nitrobenzoic acid & Morpholine Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 2-morpholino-5-nitrobenzoic acid Step1->Intermediate1 Step2 Step 2: Nitro Reduction Intermediate1->Step2 Scaffold This compound (Parent Scaffold) Step2->Scaffold Step3 Step 3: Reductive Amination (with substituted benzaldehydes) Scaffold->Step3 Derivatives Library of Derivatives Step3->Derivatives Assay Biological Evaluation Derivatives->Assay PC_PLC_Assay PC-PLC Inhibition Assay (Amplex Red) Assay->PC_PLC_Assay Antiproliferative_Assay Antiproliferative Assay (e.g., MTT, SRB) Assay->Antiproliferative_Assay SAR SAR Analysis PC_PLC_Assay->SAR Antiproliferative_Assay->SAR

Caption: Synthetic and evaluation workflow.

References

Application Notes and Protocols: Derivatization of 5-Amino-2-morpholinobenzenecarboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-morpholinobenzenecarboxylic acid is a versatile scaffold for the synthesis of novel bioactive molecules. Its structure, featuring a morpholine ring, a carboxylic acid, and an amino group, offers multiple points for chemical modification, making it an attractive starting point for the development of new therapeutic agents.[1][2] This document provides detailed protocols for the derivatization of this compound and subsequent biological screening of the resulting compounds for anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.

Derivatization of this compound

The presence of both an amino and a carboxylic acid group on the scaffold allows for selective derivatization to generate diverse libraries of compounds. This protocol focuses on the amide bond formation at the carboxylic acid moiety, a common and effective strategy in medicinal chemistry.[3]

Protocol 1: Amide Synthesis via HATU Coupling

This protocol describes the synthesis of an amide derivative of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is known for its high efficiency and low rate of racemization.[4][5][6]

Materials:

  • This compound

  • Desired amine (R-NH2)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add HATU (1.2 equivalents) to the reaction mixture.

  • Slowly add DIPEA (3 equivalents) to the flask while stirring.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure amide derivative.

Experimental Workflow for Derivatization

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Dissolve Reactants Dissolve this compound and amine in anhydrous DMF Add Reagents Add HATU and DIPEA Dissolve Reactants->Add Reagents Stir Stir at room temperature for 4-6 hours Add Reagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry and Concentrate Dry over MgSO4 and concentrate Wash->Dry and Concentrate Column Chromatography Purify by silica gel column chromatography Dry and Concentrate->Column Chromatography

Caption: Workflow for the synthesis of amide derivatives.

Biological Screening Protocols

The synthesized derivatives can be screened for a variety of biological activities. The following are standard protocols for initial in vitro screening.

Protocol 2: Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8]

Protocol 3: Antimicrobial Activity Screening (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[11][12][13]

Protocol 4: Anti-inflammatory Activity Screening (LPS-induced TNF-α release in THP-1 cells)

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic (THP-1) cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Human TNF-α ELISA kit

  • 24-well plates

Procedure:

  • Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (100 ng/mL) for 48 hours.

  • After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 4-6 hours to induce TNF-α production.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of TNF-α release and determine the IC50 value.[14][15][16][17]

Protocol 5: Kinase Inhibitory Activity Screening

A variety of commercially available kinase assay kits can be used for screening. The general principle involves measuring the activity of a specific kinase in the presence and absence of the test compound.

General Procedure (using a generic luminescent kinase assay):

  • Prepare a reaction mixture containing the target kinase, its specific substrate, and ATP in a buffer solution.

  • Add the test compounds at various concentrations to the reaction mixture in a 96- or 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add a detection reagent that produces a luminescent signal proportional to the amount of ADP produced (which corresponds to kinase activity).

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.[18]

Data Presentation

Quantitative data from the screening assays should be summarized in clear and structured tables for easy comparison.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDDerivative (R-group)MCF-7 IC50 (µM)A549 IC50 (µM)
AM-01 Phenyl15.2 ± 1.822.5 ± 2.3
AM-02 4-Chlorophenyl8.7 ± 0.912.1 ± 1.5
AM-03 3,4-Dimethoxyphenyl25.4 ± 3.135.8 ± 4.0
Doxorubicin (Positive Control)0.9 ± 0.11.5 ± 0.2

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDDerivative (R-group)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
AM-01 Phenyl32>64
AM-02 4-Chlorophenyl1664
AM-03 3,4-Dimethoxyphenyl64>64
Vancomycin (Positive Control)1-
Ciprofloxacin (Positive Control)-0.5

Table 3: Anti-inflammatory Activity of this compound Derivatives

Compound IDDerivative (R-group)TNF-α Inhibition IC50 (µM)
AM-01 Phenyl18.5 ± 2.1
AM-02 4-Chlorophenyl9.2 ± 1.1
AM-03 3,4-Dimethoxyphenyl29.8 ± 3.5
Dexamethasone (Positive Control)0.1 ± 0.02

Table 4: Kinase Inhibitory Activity of this compound Derivatives

Compound IDDerivative (R-group)EGFR IC50 (µM)VEGFR2 IC50 (µM)
AM-01 Phenyl2.5 ± 0.35.1 ± 0.6
AM-02 4-Chlorophenyl0.8 ± 0.11.9 ± 0.2
AM-03 3,4-Dimethoxyphenyl7.3 ± 0.910.4 ± 1.3
Gefitinib (Positive Control)0.02 ± 0.003-
Sorafenib (Positive Control)-0.09 ± 0.01

Signaling Pathway Visualization

Understanding the mechanism of action of the synthesized compounds often involves studying their effects on key cellular signaling pathways. Kinase inhibitors, for example, frequently target pathways involved in cell growth, proliferation, and survival.

PI3K/Akt/mTOR Signaling Pathway

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth and Proliferation Cell Growth and Proliferation mTOR->Cell Growth and Proliferation Inhibitor Novel Inhibitor Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway.[19][20][21][22][23]

MAPK/ERK Signaling Pathway

G Mitogen Mitogen Receptor Receptor Mitogen->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inhibitor Novel Inhibitor Inhibitor->Raf

Caption: Inhibition of the MAPK/ERK signaling pathway.[24][25][26][27][28]

NF-κB Signaling Pathway

G Inflammatory Stimuli LPS, TNF-α Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (active) NF-κB NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB (active)->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes transcription Inhibitor Novel Inhibitor Inhibitor->IKK Complex

Caption: Inhibition of the NF-κB signaling pathway.[29][30][31][32][33]

References

Application Notes and Protocols: The Role of the Morpholine Moiety in the Bioactivity of 5-Amino-2-morpholinobenzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to 5-Amino-2-morpholinobenzenecarboxylic Acid

This compound is a synthetic organic compound featuring a benzoic acid backbone substituted with both an amino group and a morpholine ring.[1][2][3] Its chemical structure makes it a valuable intermediate in the synthesis of more complex, biologically active molecules.[1] While detailed biological activity studies on this specific molecule are not extensively documented in publicly available literature, its utility as a scaffold for kinase inhibitors and anti-inflammatory agents suggests the significant contribution of its constituent moieties to potential therapeutic effects.[1]

The Morpholine Moiety: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in a wide range of bioactive compounds and its ability to confer favorable pharmacological properties.[4][5][6][7][8] The key contributions of the morpholine moiety to the bioactivity of a molecule can be multifaceted:

  • Improved Physicochemical Properties: The morpholine ring is a saturated heterocycle containing both an ether and a secondary amine functional group.[8] This combination can enhance aqueous solubility, a critical factor for drug absorption and distribution.[6][9]

  • Enhanced Receptor Binding and Potency: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom can act as a hydrogen bond donor or acceptor (in its protonated form). These interactions can lead to stronger and more specific binding to biological targets such as enzymes and receptors, thereby increasing potency.[4][6][9]

  • Favorable Pharmacokinetic Profile: The inclusion of a morpholine moiety can improve the metabolic stability of a compound, leading to a longer half-life in the body.[5][6] It can also influence membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) properties.

  • Structural Rigidity and Conformation: The chair conformation of the morpholine ring can provide a degree of structural rigidity to a molecule, which can be advantageous for optimizing binding to a specific target.

Inferred Role of the Morpholine Moiety in this compound Bioactivity

Given that this compound serves as a precursor for kinase inhibitors and anti-inflammatory drugs, the morpholine moiety likely plays a crucial role in the bioactivity of its derivatives.

  • In Kinase Inhibition: Many kinase inhibitors bind to the ATP-binding pocket of the enzyme. The morpholine moiety can form key hydrogen bonds with the hinge region of the kinase, a common interaction motif for potent and selective inhibitors. The oxygen atom can act as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP.

  • In Anti-Inflammatory Activity: The anti-inflammatory effects of compounds derived from this scaffold may stem from the inhibition of pro-inflammatory enzymes or signaling pathways. For instance, derivatives could target cyclooxygenases (COX) or lipoxygenases (LOX). The morpholine group could contribute to binding within the active sites of these enzymes or modulate interactions with key amino acid residues.[10][11]

The amino and carboxylic acid groups on the benzene ring provide additional points for chemical modification, allowing for the synthesis of a diverse library of compounds with potentially varied and optimized biological activities.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)Ki (nM)Assay Type
e.g., EGFRe.g., FRET
e.g., VEGFR2e.g., AlphaLISA
e.g., p38 MAPKe.g., Radiometric

Table 2: Anti-inflammatory Activity in Cell-Based Assays

Cell LineInflammatory StimulusMeasured EndpointEC₅₀ (µM)
e.g., RAW 264.7e.g., LPSe.g., Nitric Oxide (NO) production
e.g., THP-1e.g., PMAe.g., TNF-α secretion
e.g., A549e.g., IL-1βe.g., IL-6 secretion

Experimental Protocols

The following are detailed protocols for key experiments to assess the bioactivity of this compound and its derivatives.

Protocol: In Vitro Kinase Inhibition Assay (Generic FRET-based)

This protocol describes a generic method to assess the inhibitory activity of a compound against a specific kinase using a Förster Resonance Energy Transfer (FRET) based assay.

Materials:

  • Purified recombinant kinase

  • Specific peptide substrate with a FRET pair (e.g., donor and acceptor fluorophores)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (specific to the kinase)

  • This compound or its derivatives (test compound)

  • Positive control inhibitor (known inhibitor of the target kinase)

  • DMSO (Dimethyl sulfoxide)

  • 384-well microplate

  • Plate reader capable of FRET measurements

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution series of the compound in the kinase reaction buffer.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture (pre-mixed in kinase reaction buffer) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Measurement: Read the plate on a FRET-capable plate reader at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cellular Anti-inflammatory Assay (LPS-induced NO Production in RAW 264.7 Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin

  • LPS (Lipopolysaccharide) from E. coli

  • This compound or its derivatives (test compound)

  • Dexamethasone (positive control)

  • Griess Reagent (for NO measurement)

  • 96-well cell culture plate

  • Cell counting device

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment:

    • Remove the old media and replace it with fresh media containing various concentrations of the test compound or controls.

    • Pre-incubate the cells with the compound for 1 hour.

  • Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production. Calculate the EC₅₀ value.

Visualizations

Signaling Pathway: Hypothetical Kinase Inhibition

G Hypothetical Kinase Inhibition Pathway cluster_0 Cell Membrane Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Promotes Compound 5-Amino-2-morpholinobenzenecarboxylic Acid Derivative Compound->RAF Inhibits (Hypothetical Target)

Caption: A diagram illustrating a hypothetical mechanism of action for a kinase inhibitor derived from this compound, targeting the RAF kinase in the MAPK/ERK signaling pathway.

Experimental Workflow: Cellular Anti-inflammatory Assay

G Workflow for Cellular Anti-inflammatory Assay Start Start Seed_Cells Seed RAW 264.7 Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Pretreat Pre-treat with Compound (1 hour) Incubate_Overnight->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Supernatant Incubate_24h->Collect_Supernatant Griess_Assay Perform Griess Assay for Nitrite Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance Analyze_Data Analyze Data (Calculate EC₅₀) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A flowchart outlining the key steps in the experimental protocol for assessing the anti-inflammatory activity of a test compound by measuring nitric oxide production in macrophage cells.

Logical Relationship: Structure-Activity Relationship (SAR) Contributions

G Structure-Activity Relationship Contributions cluster_Morpholine Morpholine Moiety cluster_Benzoic_Acid Aminobenzoic Acid Core Core_Scaffold This compound Solubility ↑ Aqueous Solubility Core_Scaffold->Solubility H_Bonding Hydrogen Bonding (H-bond acceptor/donor) Core_Scaffold->H_Bonding Metabolic_Stability ↑ Metabolic Stability Core_Scaffold->Metabolic_Stability Modification_Points Points for Chemical Modification (R-groups) Core_Scaffold->Modification_Points Aromatic_Interactions π-π Stacking/ Hydrophobic Interactions Core_Scaffold->Aromatic_Interactions Bioactivity Enhanced Bioactivity (e.g., Potency, Selectivity) Solubility->Bioactivity H_Bonding->Bioactivity Metabolic_Stability->Bioactivity Modification_Points->Bioactivity Aromatic_Interactions->Bioactivity

References

Application Notes and Protocols: 5-Amino-2-morpholinobenzenecarboxylic Acid in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Amino-2-morpholinobenzenecarboxylic acid as a key intermediate in the development of novel anti-inflammatory agents. The protocols detailed below are based on established synthetic methodologies for quinazolinone-based compounds, a class of molecules that has shown significant promise as potent inhibitors of key inflammatory signaling pathways.

Introduction

Inflammation is a complex biological response implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway that governs many aspects of the inflammatory process is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway. Dysregulation of this pathway is a hallmark of many inflammatory conditions, making it a prime target for therapeutic intervention.

This compound is a versatile building block for the synthesis of heterocyclic compounds, particularly quinazolinones. The presence of the morpholine moiety is a common feature in a number of potent and selective PI3K inhibitors. This document outlines a representative synthetic strategy to leverage this starting material for the creation of a quinazolinone-based PI3K inhibitor with potential anti-inflammatory properties.

Data Presentation

The following table summarizes the in vitro potency of representative quinazolinone-based PI3K inhibitors, highlighting the potential efficacy of compounds derived from the proposed synthetic route.

Compound Name (Example)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)mTOR IC₅₀ (nM)Reference
Apitolisib (GDC-0980)52771417[1]
Gedatolisib (PF-05212384)0.4--5.41.6[2]
Compound (S)-C5-----[3]
Compound (S)-C8-----[3]
Idelalisib-----[4]

Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and inflammation. The diagram below illustrates the central role of PI3K in this cascade and its downstream effects, which are implicated in the inflammatory response. Inhibition of PI3K can effectively block the pro-inflammatory signals mediated by this pathway.

PI3K_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Inflammation Pro-inflammatory Cytokine Production, Cell Proliferation, Cell Survival Akt->Inflammation mTORC1->Inflammation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Quinazolinone-based PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following is a representative, multi-step protocol for the synthesis of a 2,4-disubstituted quinazolinone derivative from this compound. This protocol is based on established synthetic transformations for similar heterocyclic systems.

Experimental Workflow

Synthesis_Workflow Start 5-Amino-2-morpholino- benzenecarboxylic acid Step1 Step 1: Cyclization to Benzoxazinone Start->Step1 Intermediate1 6-Amino-2-methyl-4H- benzo[d][1,3]oxazin-4-one Step1->Intermediate1 Step2 Step 2: Condensation with Amine Intermediate1->Step2 Intermediate2 6-Amino-2-methyl-3-aryl- quinazolin-4(3H)-one Step2->Intermediate2 Step3 Step 3: Functionalization (e.g., Suzuki Coupling) Intermediate2->Step3 FinalProduct Final Quinazolinone Product Step3->FinalProduct

References

Application of 5-Amino-2-morpholinobenzenecarboxylic Acid in Neurodegenerative Disease Research: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – While direct research on the application of 5-Amino-2-morpholinobenzenecarboxylic acid in neurodegenerative diseases is currently limited in publicly available scientific literature, its structural features as a morpholine-containing amino acid derivative suggest potential avenues for investigation in this critical area of research. This document outlines prospective application notes and generalized protocols based on the established roles of similar compounds in neurodegeneration, providing a framework for researchers, scientists, and drug development professionals interested in exploring its therapeutic potential.

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons.[1][2] Alterations in amino acid metabolism and signaling have been implicated in the pathophysiology of these disorders, making amino acid derivatives a compelling class of molecules for therapeutic development.[3] this compound is a synthetic compound recognized as a key intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents, with potential applications in central nervous system disorders.[4] Although direct evidence is lacking, its chemical scaffold presents an opportunity for novel drug design targeting pathways relevant to neurodegeneration.

Potential Mechanisms of Action and Therapeutic Rationale

Based on the known neuroprotective effects of other amino acids and related compounds, several hypothetical mechanisms of action for this compound can be proposed. These serve as a foundation for future experimental investigation.

  • Kinase Inhibition: As a known intermediate for kinase inhibitors, derivatives of this compound could be designed to target kinases implicated in neurodegenerative pathways, such as Glycogen Synthase Kinase 3β (GSK-3β) or Cyclin-Dependent Kinase 5 (CDK5), which are involved in tau hyperphosphorylation in Alzheimer's disease.[5]

  • Anti-inflammatory Effects: Neuroinflammation is a hallmark of many neurodegenerative diseases. The anti-inflammatory potential of this compound's derivatives could be explored for their ability to modulate microglial activation and reduce the production of pro-inflammatory cytokines in the brain.[2]

  • Neurotransmitter Modulation: The amino acid backbone suggests a potential to interact with neurotransmitter systems. Modifications of the molecule could lead to compounds that modulate excitatory or inhibitory neurotransmission, offering a strategy to counteract the excitotoxicity observed in conditions like ALS.[6][7]

A potential signaling pathway that could be targeted by derivatives of this compound is the neuroinflammatory cascade.

G cluster_0 Cellular Environment Pathological Stimuli Pathological Stimuli Microglia Microglia Pathological Stimuli->Microglia Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Microglia->Pro-inflammatory Cytokines Releases Neuron Neuron Pro-inflammatory Cytokines->Neuron Induces Stress Neuronal Damage Neuronal Damage Neuron->Neuronal Damage Leads to Derivative of this compound Derivative of this compound Derivative of this compound->Microglia Inhibits Activation

Caption: Hypothetical Neuroprotective Mechanism.

Application Notes & Protocols

The following are generalized protocols that can be adapted to investigate the neuroprotective potential of this compound and its derivatives.

In Vitro Assays for Neuroprotection

Objective: To assess the ability of test compounds to protect neuronal cells from various insults relevant to neurodegenerative diseases.

1. Cell Culture and Maintenance:

  • Human neuroblastoma cell lines (e.g., SH-SY5Y) or primary neuronal cultures are commonly used.
  • Cells should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Neurotoxicity Induction Models:

  • Oxidative Stress: Induce oxidative stress using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), which are relevant to Parkinson's disease models.[8]
  • Excitotoxicity: Use excitatory amino acids like glutamate or NMDA to model excitotoxic neuronal death, a mechanism implicated in ALS and Alzheimer's disease.[9][10]
  • Amyloid-β Toxicity: For Alzheimer's research, treat cells with aggregated amyloid-β peptides to induce toxicity.[11]

3. Experimental Protocol: Neuroprotection Assay

  • Seed neuronal cells in 96-well plates at a suitable density.
  • After 24 hours, pre-treat the cells with various concentrations of the test compound (this compound derivative) for a specified duration (e.g., 1-2 hours).
  • Introduce the neurotoxic agent (e.g., H₂O₂, glutamate, or Aβ oligomers).
  • Incubate for an appropriate time (e.g., 24-48 hours).
  • Assess cell viability using a standard method like the MTT assay.[12]

4. Data Analysis:

  • Calculate cell viability as a percentage of the control (untreated) cells.
  • Determine the EC₅₀ (half-maximal effective concentration) of the test compound for its neuroprotective effect.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed Neuronal Cells" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pre-treat with Compound" [fillcolor="#FBBC05", fontcolor="#202124"]; "Induce Neurotoxicity" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubate" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Assess Cell Viability (MTT)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Analyze Data" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Seed Neuronal Cells"; "Seed Neuronal Cells" -> "Pre-treat with Compound"; "Pre-treat with Compound" -> "Induce Neurotoxicity"; "Induce Neurotoxicity" -> "Incubate"; "Incubate" -> "Assess Cell Viability (MTT)"; "Assess Cell Viability (MTT)" -> "Analyze Data"; "Analyze Data" -> "End"; }

Caption: In Vitro Neuroprotection Workflow.

Animal Models of Neurodegenerative Disease

Objective: To evaluate the in vivo efficacy of promising compounds in established animal models of neurodegeneration.

1. Model Selection:

  • Parkinson's Disease: Toxin-induced models using MPTP or 6-OHDA in rodents are common.[13][14] Genetic models, such as those overexpressing α-synuclein or with LRRK2 mutations, are also utilized.[15]
  • Alzheimer's Disease: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) are widely used to study amyloid pathology. Tauopathy models are also available.[16]
  • ALS: Rodent models expressing mutant forms of human SOD1 are frequently employed.

2. Experimental Protocol: In Vivo Efficacy Study

  • Acclimate animals to the housing conditions.
  • Induce the neurodegenerative phenotype (e.g., via toxin administration or in transgenic models).
  • Administer the test compound at various doses through a suitable route (e.g., oral gavage, intraperitoneal injection).
  • Conduct behavioral tests to assess motor function (e.g., rotarod test for Parkinson's models) or cognitive function (e.g., Morris water maze for Alzheimer's models).
  • At the end of the study, collect brain tissue for histological and biochemical analysis (e.g., immunohistochemistry for neuronal markers, ELISA for inflammatory cytokines).

3. Data Presentation: Quantitative data from these studies should be summarized in tables for clear comparison.

ParameterControl GroupVehicle GroupCompound (Low Dose)Compound (High Dose)
Behavioral Score X ± SDY ± SDZ ± SDA ± SD
Neuronal Cell Count X ± SDY ± SDZ ± SDA ± SD
Biomarker Level X ± SDY ± SDZ ± SDA ± SD

Future Directions and Conclusion

While the direct application of this compound in neurodegenerative disease research remains to be explored, its chemical properties position it as a valuable starting point for the design and synthesis of novel therapeutic agents. The protocols and conceptual frameworks provided here offer a roadmap for researchers to begin to investigate its potential. Future studies should focus on synthesizing a library of derivatives and screening them in the described in vitro and in vivo models to identify lead compounds with promising neuroprotective activity. Such efforts could pave the way for the development of new treatments for these devastating diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Morpholine Addition to Fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of morpholinyl-benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the nucleophilic aromatic substitution (SNAr) of morpholine onto a fluorobenzoic acid precursor.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the addition of morpholine to a fluorobenzoic acid precursor?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, the morpholine acts as a nucleophile and attacks the electron-deficient aromatic ring at the carbon atom bearing the fluorine substituent. This initial attack is typically the rate-determining step and forms a negatively charged intermediate known as a Meisenheimer complex.[1] Aromaticity is then restored by the elimination of the fluoride ion, yielding the final product. The presence of an electron-withdrawing group, such as the carboxylic acid or a nitro group, on the aromatic ring is crucial as it stabilizes the Meisenheimer complex and activates the ring towards nucleophilic attack.[1]

Q2: I am observing a very slow or incomplete reaction. What are the key parameters to optimize?

A2: Several factors can be adjusted to improve the reaction rate and conversion:

  • Solvent: Dipolar aprotic solvents like DMF, DMAc, NMP, and DMSO are commonly used as they can solvate the cationic species and accelerate the reaction.[2] In some cases, THF has also been shown to be effective.[3]

  • Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture is a common strategy.[4][5] For instance, reactions involving 3,4-difluorobenzoic acid are typically carried out at elevated temperatures.[4]

  • Base: A base is often required to deprotonate the morpholine, increasing its nucleophilicity, or to neutralize the HF formed during the reaction. Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or Na₂CO₃, and tertiary amines such as triethylamine (Et₃N).[2][6] The choice of base can significantly impact the reaction outcome.

  • Concentration: Ensure that the reagent concentrations are appropriate. Excess morpholine can sometimes be used to drive the reaction to completion.[2]

Q3: I am getting a mixture of isomers. How can I improve the regioselectivity?

A3: Regioselectivity is a common challenge when the fluorobenzoic acid precursor has multiple potential leaving groups or positions for attack.

  • Electronic Effects: The position of electron-withdrawing groups (EWGs) is the primary determinant of regioselectivity. Nucleophilic attack is favored at positions ortho and para to a strong EWG because the negative charge of the Meisenheimer intermediate can be delocalized onto the EWG.[1] For example, in 3,4-difluorobenzoic acid, substitution of the fluorine at the 4-position is favored due to the activating effect of the para-carboxylic acid group.[4]

  • Steric Hindrance: Bulky groups near a potential reaction site can sterically hinder the approach of the nucleophile, favoring substitution at a less hindered position.

Q4: What are the most common side reactions and how can they be minimized?

A4: Common side reactions include:

  • Di-substitution: If there are multiple halogen leaving groups, reaction with a second equivalent of morpholine can occur, especially under harsh conditions or with prolonged reaction times. This can be minimized by using a stoichiometric amount of morpholine and carefully monitoring the reaction progress.

  • Reaction with the Carboxylic Acid: Morpholine, being a base and a nucleophile, can react with the carboxylic acid group to form an amide. If this is not the desired product, the carboxylic acid should be protected (e.g., as an ester) before the SNAr reaction and deprotected afterward.[7]

  • Decomposition: At very high temperatures, starting materials or products may decompose. It is crucial to find an optimal temperature that allows for a reasonable reaction rate without causing significant degradation.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiment.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Insufficient reaction temperature. 2. Inappropriate solvent. 3. Low reactivity of the fluorobenzoic acid precursor. 4. Deactivation of the nucleophile.1. Increase the reaction temperature incrementally (e.g., in 10-20°C steps).[4] 2. Switch to a more polar aprotic solvent like DMF or NMP.[2] 3. Ensure the precursor has a strong electron-withdrawing group (ortho or para to the fluorine).[1] 4. If an acidic medium is present, add a suitable base (e.g., K₂CO₃) to free the morpholine.[6]
Formation of Multiple Products 1. Lack of regioselectivity. 2. Competing side reactions (e.g., amide formation). 3. Presence of multiple reactive halogens.1. Analyze the electronic effects of substituents to predict the most reactive site. Lowering the temperature may improve selectivity. 2. Protect the carboxylic acid group as an ester prior to the SNAr reaction.[7] 3. Use stoichiometric amounts of morpholine and monitor the reaction closely using TLC or LC-MS to stop it upon consumption of the starting material.
Difficult Product Purification 1. Unreacted starting materials. 2. Presence of inorganic salts from the base. 3. High-boiling point solvent (e.g., DMF, DMSO).1. Drive the reaction to completion by optimizing conditions. 2. Perform an aqueous workup to remove water-soluble salts. 3. After the reaction, dilute with a lower-boiling organic solvent (e.g., ethyl acetate), wash with water/brine to remove the high-boiling solvent, then purify by column chromatography or recrystallization.

Experimental Protocols & Data

General Experimental Protocol for Morpholine Addition

The following is a generalized protocol based on common procedures for the SNAr reaction between a fluoronitrobenzene precursor and morpholine. This can be adapted for fluorobenzoic acid precursors.

Materials:

  • Fluorobenzoic acid precursor (e.g., 3,4-Difluorobenzoic acid or 4-Fluoro-3-nitrobenzoic acid)

  • Morpholine (1.1 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, NMP, Dioxane)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the fluorobenzoic acid precursor and the chosen anhydrous solvent.

  • Add the base (e.g., K₂CO₃) to the mixture.

  • Add morpholine dropwise to the stirring suspension.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor the reaction progress by TLC or LC-MS.[8]

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[8]

  • Wash the combined organic layers with water and then brine to remove the solvent and residual salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure desired product.[8]

Table of Reaction Conditions from Literature

The following table summarizes various conditions reported for the reaction of morpholine with different fluorinated aromatic precursors.

PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-6-fluoro-nitrobenzeneCs₂CO₃1,4-Dioxane110842[8]
3,4-DifluoronitrobenzeneNa₂CO₃Organic Phase--91.1[6]
Fluorobenzene (Ru-activated)-4:1 Dioxane/DMF23< 0.2-[5]
1-Fluoro-2,4-dinitrobenzene-Acetonitrile/Water---[9]

Visualizations

Reaction Mechanism Workflow

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_end Product Start Fluorobenzoic Acid + Morpholine Intermediate Nucleophilic Attack: Meisenheimer Complex (Rate-Determining Step) Start->Intermediate Addition End Elimination of F- & Aromatization: Final Product Intermediate->End Elimination

Caption: The SNAr mechanism for morpholine addition.

General Experimental Workflow

Experimental_Workflow Setup 1. Combine Reactants (Precursor, Base, Solvent) Addition 2. Add Morpholine Setup->Addition Reaction 3. Heat and Monitor (TLC / LC-MS) Addition->Reaction Workup 4. Quench and Extract Reaction->Workup Purification 5. Dry and Purify (Chromatography / Recrystallization) Workup->Purification Analysis 6. Characterize Product Purification->Analysis

Caption: A typical experimental workflow for the synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? LowYield Low Yield? Start->LowYield SideProducts Side Products? Start->SideProducts:n No LowYield->SideProducts No IncTemp Increase Temperature LowYield->IncTemp Yes LowerTemp Lower Temperature SideProducts->LowerTemp Yes ChangeSolvent Change Solvent (e.g., to DMF) IncTemp->ChangeSolvent Still Low CheckBase Add/Change Base ChangeSolvent->CheckBase Still Low ProtectGroup Protect Carboxylic Acid LowerTemp->ProtectGroup Still Impure Stoichiometry Adjust Stoichiometry ProtectGroup->Stoichiometry Still Impure

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Synthesis of Ortho-Substituted Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of ortho-substituted aminobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing ortho-substituted aminobenzoic acids compared to their meta and para isomers?

A1: The synthesis of ortho-substituted aminobenzoic acids presents unique challenges primarily due to steric hindrance and intramolecular interactions between the adjacent amino and carboxylic acid groups. These include:

  • Steric Hindrance: The proximity of the two functional groups can impede the approach of reagents to either site, potentially leading to lower reaction rates and yields.

  • Intramolecular Hydrogen Bonding: A hydrogen bond can form between the carboxylic acid proton and the lone pair of electrons on the amino group. This interaction can reduce the acidity of the carboxylic acid and the nucleophilicity of the amine, affecting reactions at both groups.

  • Chelation: The amino and carboxylate groups can chelate to metal catalysts, potentially leading to catalyst inhibition or altered reactivity in cross-coupling reactions.

  • Side Reactions: The close proximity of the functional groups can facilitate unique side reactions, such as cyclization or decarboxylation, under certain reaction conditions.

Q2: When should I consider using a protecting group strategy for the amino or carboxylic acid group?

A2: Protecting groups are often necessary to prevent undesired side reactions and improve yields. Consider a protecting group strategy when:

  • Performing reactions sensitive to free amines or carboxylic acids: For example, in Suzuki-Miyaura coupling, the free amino group can coordinate to the palladium catalyst and inhibit its activity. Protecting the amine as an amide or carbamate can mitigate this. Similarly, protecting the carboxylic acid as an ester can improve solubility and prevent interference with the basic reaction conditions.

  • Using strong bases or nucleophiles: Protecting the acidic proton of the carboxylic acid is crucial when using organolithium reagents for directed ortho-metalation to prevent simple acid-base reactions.

  • Preventing intramolecular reactions: If there is a risk of cyclization or other intramolecular side reactions under the planned reaction conditions, protecting one or both functional groups can be beneficial.

Q3: What are common side products in the Hofmann rearrangement synthesis of anthranilic acid, and how can they be minimized?

A3: The Hofmann rearrangement of phthalimide is a common method for synthesizing anthranilic acid. Potential side products include:

  • Unreacted Phthalimide: Incomplete reaction can leave starting material. Ensure stoichiometric amounts of reagents and adequate reaction time and temperature.

  • Phthalamic Acid: Incomplete rearrangement can result in the formation of phthalamic acid.

  • Over-oxidation Products: Harsh conditions can lead to the degradation of the desired product.

  • Benzoic Acid: This can form under certain conditions, though it is less common.

Minimizing these side products involves careful control of reaction conditions, such as temperature and the rate of addition of reagents. Purification by recrystallization is often necessary to obtain pure anthranilic acid.

Troubleshooting Guides

Hofmann Rearrangement for Anthranilic Acid Synthesis
Symptom Possible Cause(s) Suggested Solution(s)
Low or no yield of anthranilic acid 1. Incomplete formation of the N-bromoamide intermediate.2. Isocyanate intermediate not hydrolyzing.3. Incorrect pH during product precipitation.1. Ensure the use of fresh, active hypobromite or hypochlorite solution. Control the temperature during its formation and addition.2. Ensure sufficient heating after the rearrangement step to facilitate hydrolysis of the isocyanate.3. Carefully adjust the pH to the isoelectric point of anthranilic acid (around pH 3.5-4.5) for optimal precipitation. Use a weaker acid like acetic acid for the final pH adjustment to avoid overshooting.[1][2]
Dark-colored or impure product Formation of colored byproducts due to oxidation or side reactions.Treat the crude product solution with activated charcoal before precipitation to adsorb colored impurities. Recrystallize the final product from hot water.[2]
Excessive foaming during acidification Rapid evolution of carbon dioxide from the hydrolysis of the isocyanate and neutralization of excess base.Add the acid slowly and with vigorous stirring to control the rate of gas evolution. Using a larger reaction vessel can also help manage foaming.[1]
Directed Ortho-Metalation (DoM)
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired ortho-substituted product 1. Incomplete deprotonation.2. Reaction with the carboxylic acid proton.3. Low temperature not maintained.1. Use a sufficiently strong base (e.g., s-BuLi or t-BuLi) and ensure anhydrous conditions.2. Use at least two equivalents of the organolithium reagent to deprotonate both the carboxylic acid and the ortho-position.3. Maintain a low temperature (typically -78 °C) throughout the reaction to ensure the stability of the lithiated intermediate.[3][4]
Incorrect regioselectivity (substitution at an undesired position) The directing group strength of other substituents on the ring is competing with the carboxylate group.The choice of base can influence regioselectivity. For example, with 2-methoxybenzoic acid, s-BuLi/TMEDA directs lithiation ortho to the carboxylate, while n-BuLi/t-BuOK can favor lithiation at the position ortho to the methoxy group.[3]
Formation of ketone byproducts Nucleophilic attack of the organolithium reagent on the carboxylate group.This is more likely with less sterically hindered organolithium reagents. Using a more hindered base or adding the electrophile at a very low temperature can minimize this side reaction.
Suzuki-Miyaura Cross-Coupling
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Catalyst deactivation by the amino group.2. Poor solubility of the aminobenzoic acid salt.3. Inactive catalyst.1. Protect the amino group (e.g., as a Boc-carbamate).2. Protect the carboxylic acid as an ester to improve solubility in organic solvents.3. Use a fresh, high-quality palladium catalyst and ensure rigorous degassing of the reaction mixture to remove oxygen.[5][6]
Significant formation of homocoupling product (Ar-Ar) 1. Presence of oxygen.2. Use of a Pd(II) precatalyst that promotes homocoupling before reduction to Pd(0).1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.2. Use a Pd(0) catalyst source like Pd(PPh₃)₄ directly, or add a mild reducing agent if using a Pd(II) precatalyst.[5]
Formation of dehalogenated byproduct Reductive dehalogenation is a competing side reaction, sometimes promoted by the free amino group.Protect the amino group. Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor reductive elimination over dehalogenation.

Quantitative Data Summary

Table 1: Comparison of Yields for Anthranilic Acid Synthesis
Method Starting Material Key Reagents Reported Yield (%) Reference
Hofmann RearrangementPhthalimideNaOH, NaOCl44 - 46%[1]
Hofmann RearrangementPhthalimideNaOH, NaOBr~85%[7]
Oxidation of IsatinIsatinNaOH, H₂O₂51 - 97%[8]
Table 2: Catalyst Performance in Suzuki-Miyaura Coupling of Substituted Bromoanilines
Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
Pd(dppf)Cl₂-K₂CO₃Dioxane/H₂O90-11[9]
CataCXium A palladacycle-K₃PO₄2-MeTHF70-91-95[9]
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O10012-24~85[10]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>95[10]

Experimental Protocols

Protocol 1: Synthesis of Anthranilic Acid via Hofmann Rearrangement

This protocol is adapted from procedures reported in the literature.[1][11]

Materials:

  • Phthalimide (30.0 g)

  • Sodium hydroxide (20.0 g)

  • 10% Sodium hypochlorite solution (157 mL)

  • 31% Hydrochloric acid (~30-40 mL)

  • Glacial acetic acid (30 mL)

  • Ice

Procedure:

  • In a 500 mL Erlenmeyer flask, dissolve sodium hydroxide in 100 mL of ice-cold water with stirring.

  • To the cold NaOH solution, add the phthalimide.

  • Add the sodium hypochlorite solution to the flask all at once and continue stirring. The temperature may rise.

  • Heat the solution to approximately 75-80 °C for about 15 minutes to ensure the complete rearrangement of the intermediate.

  • Cool the reaction mixture in an ice bath to about 10 °C.

  • Slowly and with vigorous stirring, add hydrochloric acid to neutralize the excess sodium hydroxide. Carbon dioxide will be evolved. Continue adding HCl until the solution is approximately neutral (pH ~7-8).

  • Slowly add glacial acetic acid with vigorous stirring. Anthranilic acid will precipitate as a tan solid. Be cautious of foaming.

  • Collect the precipitate by vacuum filtration and wash the solid with two portions of cold water.

  • Dry the product in an oven at 100 °C.

Troubleshooting:

  • If the product does not precipitate, the solution may be too dilute. Concentrate the solution by gentle heating before adding acetic acid.

  • If the final product is highly colored, dissolve the crude product in hot water, treat with activated charcoal, filter hot, and allow to recrystallize.

Protocol 2: Directed Ortho-Metalation of 2-Methoxybenzoic Acid

This protocol is based on the work of Mortier and colleagues.[3]

Materials:

  • 2-Methoxybenzoic acid (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (2.2 mmol)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 mmol)

  • Electrophile (e.g., iodomethane, 1.2 mmol)

  • Dry ice/acetone bath

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add the 2-methoxybenzoic acid and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMEDA to the solution.

  • Slowly add s-BuLi to the reaction mixture and stir at -78 °C for 1 hour.

  • Add the electrophile to the solution and continue stirring at -78 °C for another 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting:

  • Low yields may result from moisture in the reaction. Ensure all glassware is thoroughly dried and solvents are anhydrous.

  • To confirm the regioselectivity of the lithiation, a small aliquot of the reaction can be quenched with D₂O and the position of deuterium incorporation can be determined by NMR spectroscopy.

Visualizations

Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst active and properly degassed? start->check_catalyst check_base Is the base appropriate and soluble? check_catalyst->check_base Yes solution_catalyst Use fresh catalyst. Thoroughly degas solvents. check_catalyst->solution_catalyst No check_sm Are starting materials protected? check_base->check_sm Yes solution_base Screen different bases (e.g., K3PO4, Cs2CO3). Consider a different solvent system. check_base->solution_base No solution_sm Protect amino group (e.g., Boc). Protect carboxylic acid (e.g., ester). check_sm->solution_sm No side_reactions Significant side reactions observed? (Homocoupling, Dehalogenation) check_sm->side_reactions Yes solution_homocoupling Ensure rigorous degassing. Use Pd(0) source directly. side_reactions->solution_homocoupling Homocoupling solution_dehalogenation Protect amino group. Use bulky, electron-rich ligands. side_reactions->solution_dehalogenation Dehalogenation

Caption: A decision tree for troubleshooting common issues in Suzuki-Miyaura coupling reactions.

Experimental Workflow for Hofmann Rearrangement

Hofmann_Workflow start Start: Phthalimide step1 Dissolve in cold NaOH solution start->step1 step2 Add NaOCl/NaOBr solution at low temp step1->step2 step3 Heat to ~80°C to complete rearrangement step2->step3 step4 Cool and neutralize with HCl to pH ~7-8 step3->step4 step5 Precipitate with Acetic Acid to pH ~4 step4->step5 step6 Filter and wash the crude product step5->step6 step7 Recrystallize from hot water (optional) step6->step7 end Final Product: Anthranilic Acid step7->end

Caption: A step-by-step workflow for the synthesis of anthranilic acid via Hofmann rearrangement.

References

Technical Support Center: Synthesis of 5-Amino-2-morpholinobenzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 5-Amino-2-morpholinobenzenecarboxylic acid?

A common and practical approach is a two-step synthesis. The first step typically involves the nucleophilic aromatic substitution of a di-substituted benzene ring, such as 2-chloro-5-nitrobenzoic acid, with morpholine. The second step is the reduction of the nitro group to an amine.

Q2: What are the most critical parameters to control during the first step (nucleophilic aromatic substitution)?

The critical parameters for the substitution reaction are temperature, reaction time, and the choice of base. Overheating can lead to the formation of degradation byproducts. The reaction progress should be monitored by techniques like TLC or LC-MS to determine the optimal reaction time and avoid the formation of impurities.

Q3: Which analytical techniques are recommended for monitoring the reaction and identifying byproducts?

High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) is highly effective for monitoring the reaction progress and identifying the molecular weights of potential byproducts. Thin Layer Chromatography (TLC) is a quicker, qualitative method for tracking the consumption of starting materials and the formation of the product. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of the final product and any isolated impurities.

Troubleshooting Guides

Problem 1: Low Yield of 2-morpholino-5-nitrobenzenecarboxylic acid (Intermediate)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time and monitor via TLC/LC-MS. - Gently increase the reaction temperature, but be cautious of byproduct formation.[1] - Ensure the base is of good quality and used in the correct stoichiometric amount.
Poor Solubility of Starting Material - Utilize a suitable polar aprotic solvent such as DMF or DMSO to ensure all reactants are in solution.[2] - Gentle heating or sonication can aid in dissolution.[2]
Side Reactions - Overheating can lead to decarboxylation or other degradation pathways. Maintain strict temperature control. - The use of a milder base might be necessary to prevent unwanted side reactions.
Problem 2: Presence of Impurities After Nitro Group Reduction

Possible Causes & Solutions

Possible Byproduct Formation Mechanism Prevention & Removal
Unreacted 2-morpholino-5-nitrobenzenecarboxylic acid Incomplete reduction.- Increase the amount of reducing agent (e.g., SnCl2, H2/Pd-C). - Extend the reaction time. - Purification via recrystallization or column chromatography.
5-hydroxylamino-2-morpholinobenzenecarboxylic acid Partial reduction of the nitro group.- Ensure sufficient equivalents of the reducing agent and adequate reaction time. - Can often be converted to the desired product by further reduction.
Azo or Azoxy compounds Dimerization of partially reduced nitro intermediates.- Control the reaction temperature and the rate of addition of the reducing agent. - These byproducts are often colored and can be removed by chromatography.
Starting Material from Previous Step Carry-over from the previous step.- Ensure complete purification of the intermediate before proceeding to the reduction step.

Experimental Protocols

Synthesis of 2-morpholino-5-nitrobenzenecarboxylic acid (Intermediate)

  • To a solution of 2-chloro-5-nitrobenzoic acid (1 equivalent) in a suitable solvent (e.g., DMF), add morpholine (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 80-100 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for purification.

Synthesis of this compound

  • Dissolve 2-morpholino-5-nitrobenzenecarboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as stannous chloride (SnCl2) (3-4 equivalents) or perform catalytic hydrogenation with H2 gas and a Palladium on carbon (Pd/C) catalyst.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • If using SnCl2, basify the reaction mixture with a NaOH solution to precipitate tin salts and extract the product with an organic solvent.

  • If using catalytic hydrogenation, filter off the catalyst.

  • Concentrate the solvent and purify the product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway SM 2-chloro-5-nitrobenzoic acid INT 2-morpholino-5-nitrobenzoic acid SM->INT + Morpholine, Base (Nucleophilic Aromatic Substitution) PROD This compound INT->PROD Reduction (e.g., SnCl2 or H2/Pd-C)

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_step1 Step 1: Substitution cluster_step2 Step 2: Reduction SM1 2-chloro-5-nitrobenzoic acid INT1 2-morpholino-5-nitrobenzoic acid SM1->INT1 BYP1 Unreacted Starting Material SM1->BYP1 Incomplete Reaction INT2 2-morpholino-5-nitrobenzoic acid PROD This compound INT2->PROD BYP2 Hydroxylamine Intermediate INT2->BYP2 Partial Reduction BYP3 Azo/Azoxy Byproducts BYP2->BYP3 Dimerization

Caption: Potential byproduct formation in the synthesis.

Troubleshooting_Workflow cluster_sub Substitution Step Issues cluster_red Reduction Step Issues Start Low Yield or Impure Product CheckStep Identify Reaction Step with Issue (Substitution or Reduction) Start->CheckStep Analyze Analyze Crude Product (LC-MS, NMR) CheckStep->Analyze ImpurityID Identify Byproducts Analyze->ImpurityID Incomplete Incomplete Reaction? ImpurityID->Incomplete PartialRed Partial Reduction Products? ImpurityID->PartialRed OptimizeSub Optimize: Increase Time/Temp, Check Reagents Incomplete->OptimizeSub Yes Purify Purify Product (Recrystallization/Chromatography) Incomplete->Purify No OptimizeSub->Purify OptimizeRed Optimize: More Reducing Agent, Longer Time PartialRed->OptimizeRed Yes PartialRed->Purify No OptimizeRed->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for synthesis and purification.

References

Improving the yield of 5-Amino-2-morpholinobenzenecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for preparing a molecule like 5-Amino-2-morpholinobenzenecarboxylic acid?

A plausible synthetic route involves a two-step process starting from a di-substituted benzene ring. A common approach is a nucleophilic aromatic substitution (SNAr) reaction followed by the introduction or modification of the second amino group. For instance, starting with 2-fluoro-5-nitrobenzoic acid, the first step would be the substitution of the fluorine atom with morpholine, followed by the reduction of the nitro group to an amine.

Q2: My reaction yield is consistently low. What are the common factors I should investigate?

Low yields can be attributed to several factors. Key areas to investigate include:

  • Reaction Temperature: The temperature for substitution reactions is crucial and often requires optimization.[1]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is critical for reaction efficiency.[1][2] For instance, triethylamine is often used in homogeneous reactions, while sodium carbonate can be effective in biphasic systems.[1]

  • Purity of Starting Materials: Impurities in the starting materials can lead to side reactions and lower yields.

  • Atmosphere: Some reactions are sensitive to air or moisture and may require an inert atmosphere (e.g., nitrogen or argon).

Q3: I am observing multiple spots on my TLC plate after the reaction. What could be the cause?

The presence of multiple spots on a TLC plate indicates a mixture of compounds, which could include:

  • Unreacted starting materials.

  • The desired product.

  • Side-products from competing reactions.

  • Degradation products.

Optimizing reaction conditions such as temperature and reaction time can help minimize the formation of side-products.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Nucleophilic Aromatic Substitution Step
Symptom Possible Cause Suggested Solution
Low conversion of starting materialInsufficient reaction temperature or time.Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress using TLC to determine the optimal reaction time.
Inappropriate base or solvent.Screen different bases (e.g., K2CO3, Et3N, DIPEA) and solvents (e.g., DMF, DMSO, NMP).[1][2]
Formation of multiple byproductsReaction temperature is too high.Decrease the reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Incorrect stoichiometry of reactants.Ensure the correct molar ratios of the reactants and reagents are used.
Problem 2: Incomplete Reduction of the Nitro Group
Symptom Possible Cause Suggested Solution
Presence of starting nitro compound after reactionInsufficient reducing agent.Increase the equivalents of the reducing agent (e.g., SnCl2·2H2O, H2/Pd-C).
Inactive catalyst (for catalytic hydrogenation).Use fresh catalyst. Ensure the reaction system is properly purged to remove any catalyst poisons.
Incorrect pH for the reaction.For reductions with metals like tin, ensure the reaction is performed in an acidic medium (e.g., concentrated HCl).

Experimental Protocols

Hypothetical Protocol for the Synthesis of 2-morpholino-5-nitrobenzoic acid (Step 1)

This protocol is a generalized procedure for a nucleophilic aromatic substitution reaction and would require optimization.

  • To a solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dimethylformamide (DMF, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (K2CO3, 2.0 eq).

  • Heat the reaction mixture to 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Hypothetical Protocol for the Synthesis of this compound (Step 2)

This protocol is a generalized procedure for the reduction of a nitro group using tin(II) chloride.

  • Suspend 2-morpholino-5-nitrobenzoic acid (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (SnCl2·2H2O, 4-5 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux (around 70-80°C) and stir for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO3) until the pH is ~7-8.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Quantitative Data Summary

The following tables provide examples of reaction conditions that can be varied to optimize the synthesis of substituted aminobenzoic acids, based on general principles from related syntheses.

Table 1: Optimization of Nucleophilic Aromatic Substitution Conditions

EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK2CO38012Low
2DMFK2CO310012Moderate
3DMSOEt3N8024Low
4NMPDIPEA1208High

Table 2: Optimization of Nitro Group Reduction Conditions

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1SnCl2·2H2O / HClEthanol704High
2H2 (1 atm), 10% Pd/CMethanol2512Moderate
3Fe / NH4ClEthanol/Water806High
4Sodium DithioniteWater/THF253Moderate

Visualizations

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 2-Fluoro-5-nitrobenzoic Acid C 2-morpholino-5-nitrobenzoic acid A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Morpholine B->C D 2-morpholino-5-nitrobenzoic acid E This compound D->E Reducing Agent (e.g., SnCl2·2H2O/HCl)

Caption: Hypothetical workflow for the synthesis of this compound.

G Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity Impure Purify Starting Materials CheckPurity->Impure Impure Pure Purity OK CheckPurity->Pure Pure OptimizeTemp Optimize Reaction Temperature Impure->OptimizeTemp Pure->OptimizeTemp TempTooLow Increase Temperature OptimizeTemp->TempTooLow No/Low Conversion TempTooHigh Decrease Temperature OptimizeTemp->TempTooHigh Byproducts Formed TempOK Temperature Optimized OptimizeTemp->TempOK Improved OptimizeSolventBase Optimize Solvent/Base System TempTooLow->OptimizeSolventBase TempTooHigh->OptimizeSolventBase TempOK->OptimizeSolventBase SolventBaseIssue Screen Different Solvents and Bases OptimizeSolventBase->SolventBaseIssue No Improvement SolventBaseOK System Optimized OptimizeSolventBase->SolventBaseOK Improved CheckTime Optimize Reaction Time SolventBaseIssue->CheckTime SolventBaseOK->CheckTime TimeIssue Run Time-course Experiment CheckTime->TimeIssue No Improvement TimeOK Yield Improved CheckTime->TimeOK Improved

Caption: Troubleshooting decision tree for low reaction yield.

References

Troubleshooting low yield in the synthesis of 3-fluorobenzoic acid, morpholide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3-Fluorobenzoic Acid, Morpholide

Welcome to the technical support center for the synthesis of 3-fluorobenzoic acid, morpholide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide optimized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-fluorobenzoic acid, morpholide?

A1: The most common and reliable method is the amide coupling reaction between 3-fluorobenzoic acid and morpholine. This can be achieved through two main pathways:

  • Pathway 1: Acyl Chloride Formation followed by Amination: This two-step process involves converting 3-fluorobenzoic acid to the more reactive 3-fluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is then reacted with morpholine, typically in the presence of a base, in what is known as the Schotten-Baumann reaction.[1][2]

  • Pathway 2: Direct Amide Coupling: This method involves reacting 3-fluorobenzoic acid directly with morpholine in the presence of a coupling agent.[3] These agents activate the carboxylic acid to facilitate the nucleophilic attack by the amine under milder conditions.[4]

Q2: I'm experiencing a very low yield. What are the most common culprits?

A2: Low or no product yield is a frequent issue. The most likely causes include:

  • Inactive Coupling Reagent: Many coupling reagents, especially carbodiimides like EDC and uronium salts like HATU, are sensitive to moisture and can degrade if not stored properly.[5]

  • Insufficient Carboxylic Acid Activation: The activation of 3-fluorobenzoic acid may be incomplete. Pre-activating the acid with the coupling reagent and a base for a short period before adding morpholine can often improve yields.[5]

  • Improper Base Usage: A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is crucial to neutralize acidic byproducts and to ensure morpholine is in its free-base form, making it a more effective nucleophile.[2][3] At least two equivalents of the base are commonly used.[5]

  • Presence of Water: Anhydrous (dry) conditions are essential. Water can hydrolyze the activated carboxylic acid intermediate, regenerating the starting material and preventing amide formation.[5]

Q3: I see multiple spots on my TLC plate after the reaction. What side products might be forming?

A3: The formation of multiple products indicates side reactions. A common byproduct, especially when using carbodiimide reagents like EDC, is N-acylurea.[3] This occurs when the highly reactive O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[4] This side reaction can be minimized by adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt).[3][4]

Q4: How do I choose the right coupling reagent for my synthesis?

A4: The choice of coupling reagent depends on factors like desired reactivity, cost, and ease of purification.

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used. EDC is particularly advantageous as its urea byproduct is water-soluble and can be removed with a simple aqueous wash.[5]

  • Uronium/Aminium Salts (HATU, HBTU): These reagents are highly efficient, leading to faster reactions and often higher yields with minimal side reactions.[5] They are, however, more expensive than carbodiimides.[5]

  • Phosphonium Salts (PyBOP): Similar to uronium salts, these offer high coupling efficiency.[5]

  • Propylphosphonic Anhydride (T3P®): This is another effective coupling agent that produces water-soluble byproducts, simplifying purification.[3]

Q5: My product seems to be an oil and is difficult to purify. What should I do?

A5: The product may be a low-melting solid or an oil at room temperature. If purification by column chromatography is proving difficult, consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or trituration.[4]

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields and other complications during the synthesis of 3-fluorobenzoic acid, morpholide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or degraded coupling reagents (e.g., EDC, HATU).[5] 2. Incomplete activation of the carboxylic acid.[5] 3. Insufficient or incorrect base used.[3][5] 4. Presence of moisture in the reaction.[5]1. Use a fresh, high-purity batch of the coupling reagent. Store reagents under anhydrous conditions.[4] 2. Pre-activate the 3-fluorobenzoic acid with the coupling agent and base for 15-30 minutes before adding morpholine.[3][5] 3. Use a non-nucleophilic base like DIPEA or TEA (at least 2 equivalents).[5] 4. Ensure all glassware is oven-dried and use anhydrous solvents.[3]
Multiple Byproducts on TLC/LC-MS 1. Formation of N-acylurea byproduct (with carbodiimides).[4] 2. Unreacted starting materials remain. 3. Self-polymerization of the starting material.[6]1. Add HOBt or another auxiliary nucleophile to the reaction mixture to suppress N-acylurea formation.[3] 2. Increase the reaction time and/or temperature (e.g., to 40 °C). Monitor the reaction until the starting material is consumed.[3] 3. Pre-activate the carboxylic acid before adding the amine to minimize self-coupling.[6]
Difficult Purification 1. Emulsion formation during aqueous workup.[4] 2. Product is an oil or low-melting solid.[4] 3. Byproducts from the coupling agent are difficult to remove.1. Add brine (saturated NaCl solution) during the aqueous wash to help break up emulsions.[4] 2. Attempt purification by recrystallization or trituration if column chromatography is ineffective.[4] 3. Choose a coupling agent that generates easily removable byproducts (e.g., EDC for water-soluble urea, T3P® for water-soluble phosphates).[3][5]

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol involves the conversion of 3-fluorobenzoic acid to 3-fluorobenzoyl chloride, followed by reaction with morpholine.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride [1]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, place 3-fluorobenzoic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (1.2 - 2.0 eq) dropwise at room temperature.[1][7]

  • Add a catalytic amount of DMF (2-3 drops).[7]

  • Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3-fluorobenzoyl chloride can be used in the next step without further purification.[1][7]

Step 2: Amidation (Schotten-Baumann Reaction) [1][7]

  • In a separate, dry round-bottom flask, dissolve morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[7]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the stirred morpholine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[7]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[7]

Protocol 2: Direct Amide Coupling using EDC/HOBt

This is a standard and cost-effective method for direct amide bond formation.[3]

  • To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous DCM or Acetonitrile (MeCN), add HOBt (1.2 eq) and EDC (1.2 eq).[3]

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[3]

  • Add morpholine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).[3]

  • Allow the reaction to stir at room temperature for 12-24 hours.[3]

  • Monitor the reaction progress by TLC.[4]

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3][5]

  • Purify the crude product by flash column chromatography.[5]

Protocol 3: Direct Amide Coupling using HATU

This protocol uses a more powerful coupling agent, often resulting in higher yields and faster reaction times.[5]

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-fluorobenzoic acid (1.0 eq) in anhydrous DMF.[5]

  • Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.[5]

  • Add HATU (1.1 eq) to the mixture in one portion and stir at room temperature for 15 minutes for pre-activation.[5]

  • Add morpholine (1.2 eq) dropwise to the activated mixture.[5]

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and saturated aqueous NaCl (brine) (1x).[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography.[5]

Visualizations

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Check Reagents & Conditions Start->CheckReagents Moisture Anhydrous Conditions? CheckReagents->Moisture Dry Use Anhydrous Solvents & Oven-Dried Glassware Moisture->Dry No CouplingAgent Coupling Agent Active? Moisture->CouplingAgent Yes Dry->CheckReagents FreshAgent Use Fresh Reagent CouplingAgent->FreshAgent No Base Correct Base Stoichiometry? CouplingAgent->Base Yes FreshAgent->CheckReagents AdjustBase Use >= 2 eq. Non-Nucleophilic Base (e.g., DIPEA) Base->AdjustBase No Activation Optimize Activation Base->Activation Yes AdjustBase->CheckReagents Preactivate Pre-activate Acid with Coupling Agent & Base Activation->Preactivate SideProducts Side Products Present? Preactivate->SideProducts AddHOBt Add HOBt to Minimize N-Acylurea Formation SideProducts->AddHOBt Yes OptimizePurification Optimize Purification SideProducts->OptimizePurification No AddHOBt->OptimizePurification

Caption: A decision tree for troubleshooting low yield in the synthesis of 3-fluorobenzoic acid, morpholide.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Acid Dissolve 3-Fluorobenzoic Acid & Base (e.g., DIPEA) in Anhydrous Solvent (e.g., DMF) Add_Coupling Add Coupling Reagent (e.g., HATU) to Acid Solution. Stir for 15 min (Pre-activation) Prep_Acid->Add_Coupling Prep_Amine Prepare Solution of Morpholine Add_Amine Add Morpholine Solution to Activated Acid Prep_Amine->Add_Amine Add_Coupling->Add_Amine Stir Stir at RT for 2-16h. Monitor by TLC/LC-MS Add_Amine->Stir Quench Quench Reaction (e.g., add water) Stir->Quench Extract Extract with Organic Solvent (e.g., EtOAc) & Wash Quench->Extract Purify Dry, Concentrate & Purify (e.g., Column Chromatography) Extract->Purify

Caption: General experimental workflow for the amide coupling synthesis of 3-fluorobenzoic acid, morpholide.

References

Minimizing N-acylurea formation in the synthesis of aminobenzoic acid amides

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminobenzoic Acid Amide Synthesis

Topic: Minimizing N-acylurea Formation in Carbodiimide-Mediated Coupling Reactions

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with N-acylurea byproduct formation during the synthesis of aminobenzoic acid amides using carbodiimide coupling agents.

Frequently Asked Questions (FAQs)

Q1: What is N-acylurea and why is it a significant problem in my synthesis?

A1: N-acylurea is a stable and unreactive byproduct formed during carbodiimide-mediated amide bond synthesis (e.g., using DCC, EDC, or DIC).[1][2] It arises from an intramolecular rearrangement of the highly reactive O-acylisourea intermediate, which is formed when the carbodiimide activates the carboxylic acid.[3][4] The formation of N-acylurea is problematic for two main reasons:

  • Reduced Yield: It consumes the activated carboxylic acid, preventing it from reacting with the desired amine and thereby lowering the yield of your target amide.[1]

  • Purification Challenges: N-acylurea often has similar solubility and polarity to the desired amide product, making its removal by standard purification techniques like column chromatography or recrystallization difficult.[1][2]

Q2: Why might my aminobenzoic acid coupling be particularly prone to N-acylurea formation?

A2: While N-acylurea formation is a general issue in carbodiimide chemistry, certain factors related to aminobenzoic acid derivatives can exacerbate the problem. Sterically hindered substrates, where the amine's approach to the activated carboxylic acid is slow, allow more time for the O-acylisourea intermediate to rearrange.[1] Additionally, the electronic properties of the aminobenzoic acid can influence the stability and reactivity of the O-acylisourea intermediate.

Q3: What is the most effective strategy to prevent N-acylurea formation?

A3: The most widely accepted and effective strategy is the use of coupling additives.[3][5] Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are added to the reaction mixture.[1][5] These additives rapidly convert the unstable O-acylisourea intermediate into a more stable, yet still reactive, active ester. This active ester is less susceptible to rearrangement but readily reacts with the amine to form the desired amide bond, significantly suppressing N-acylurea formation.[3]

Q4: Can the choice of carbodiimide coupling agent affect the amount of N-acylurea formed?

A4: While the fundamental mechanism is the same, the choice of carbodiimide can impact the ease of purification. For instance, when using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the resulting N-acylurea byproduct is water-soluble, which can simplify its removal during an aqueous workup.[2][3] In contrast, the N-acylurea derived from dicyclohexylcarbodiimide (DCC) is often insoluble in common organic solvents, making its removal by filtration possible in some cases but potentially complicating purification in others.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: My reaction yields are low, and I've identified a major byproduct as N-acylurea.

  • Question: I am coupling an aminobenzoic acid with a primary amine using EDC in DMF at room temperature, but my yield is poor. LC-MS analysis confirms a significant peak corresponding to the N-acylurea byproduct. How can I fix this?

  • Answer: This is a classic case of the O-acylisourea rearrangement outcompeting the aminolysis reaction. The following steps are recommended to minimize this side reaction:

    • Incorporate an Additive: The most crucial change is to add an activating agent. Add 1.2 equivalents of HOBt or, for better results, HOAt or OxymaPure® to your reaction mixture before adding EDC.[1][5] This will intercept the O-acylisourea intermediate.

    • Control the Temperature: Lowering the reaction temperature slows down the rate of the rearrangement.[1][5] Start the reaction by adding the EDC at 0 °C and then allow it to slowly warm to room temperature while monitoring its progress.

    • Change the Solvent: Polar aprotic solvents like DMF can sometimes favor the intramolecular rearrangement.[1] Consider switching to a less polar solvent such as dichloromethane (DCM) to see if it suppresses the side reaction.

Problem 2: The N-acylurea byproduct is very difficult to separate from my desired aminobenzoic acid amide.

  • Question: I've managed to increase my yield, but purification remains a challenge. The N-acylurea byproduct co-elutes with my product during column chromatography. What can I do?

  • Answer: This is a common purification hurdle. If you are not already doing so, ensure you are using a water-soluble carbodiimide like EDC. The resulting water-soluble N-acylurea can often be removed with an aqueous workup.[3] Perform sequential washes of your organic layer with a mild acid (e.g., 1M HCl), followed by a mild base (e.g., saturated aq. NaHCO₃), and then brine. If the byproduct persists, consider alternative coupling reagents that do not produce N-acylurea, such as HATU or PyBOP.[6][7]

Problem 3: I am working with a sterically hindered amine, and N-acylurea formation is severe.

  • Question: My amine substrate is bulky, and the coupling reaction is very slow, leading to almost exclusive formation of N-acylurea. Are carbodiimides the wrong choice here?

  • Answer: For sterically demanding couplings, carbodiimides can be inefficient because the slow rate of the main reaction allows the side reaction to dominate.[1] In this scenario, switching to a more potent coupling reagent is highly recommended. Uronium-based reagents like HATU are often more effective for coupling hindered substrates.[6][7] Alternatively, converting the aminobenzoic acid to an acid chloride is a classic method for coupling with less reactive amines, though it requires an extra step and careful handling of the acid chloride.[]

Data Presentation

The following table summarizes the impact of various reaction parameters on N-acylurea formation.

ParameterConditionImpact on N-acylurea FormationRationaleCitation(s)
Additive NoneHighThe O-acylisourea intermediate is highly prone to intramolecular rearrangement.[1][3]
HOBtSignificantly ReducedForms a more stable active ester, preventing rearrangement.[1][3][5]
HOAt / OxymaPure®Very Significantly ReducedForms a highly reactive and stable active ester; often superior to HOBt.[1][5][7]
Temperature Elevated (> Room Temp)IncreasedHigher temperatures accelerate the rate of the rearrangement reaction.[1][5]
0 °C to Room TempReducedLower temperatures slow down the rearrangement of the O-acylisourea.[1]
Solvent DMF (Polar Aprotic)Can be HigherPolar solvents can stabilize the transition state of the intramolecular rearrangement.[1][9]
DCM (Less Polar)Can be LowerLess polar solvents can suppress the rearrangement reaction.[1][4]
Coupling Reagent EDC / DICModerate (Byproduct is water/organic soluble)Standard carbodiimides that are prone to N-acylurea formation.[3]
DCCModerate (Byproduct is insoluble)Byproduct (DCU) is insoluble, but N-acylurea may still be soluble.[3][4]
HATU / HBTUMinimal to NoneReaction proceeds through a different mechanism, avoiding the O-acylisourea intermediate.[6][10]

Experimental Protocols

Protocol 1: Recommended Method for Minimizing N-acylurea (EDC/HOBt)

This protocol utilizes an additive (HOBt) and temperature control to suppress N-acylurea formation.

  • Dissolve Reactants: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the aminobenzoic acid (1.0 eq.), the amine coupling partner (1.0-1.2 eq.), and HOBt (1.2 eq.) in anhydrous DMF or DCM.

  • Add Base (if necessary): If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the mixture.

  • Cool Reaction: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add Carbodiimide: Add EDC (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Wash: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify: Purify the crude product by column chromatography or recrystallization as needed.[6]

Protocol 2: Alternative Method for Difficult Couplings (HATU)

This protocol is recommended for sterically hindered substrates or when N-acylurea formation is persistent.

  • Pre-activation: In a round-bottom flask under an inert atmosphere, dissolve the aminobenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir the mixture at 0 °C for 15-30 minutes.

  • Add Amine: Slowly add the amine coupling partner (1.0-1.2 eq.) to the pre-activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Workup and Purification: Follow steps 6-9 from Protocol 1 for the workup and purification of the final product.[6]

Visualizations

N_Acylurea_Formation cluster_main Carbodiimide Coupling Pathway cluster_solution Suppression Pathway with Additive CarboxylicAcid Aminobenzoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) Amide Desired Amide (R-CONH-R') O_Acylisourea->Amide + Amine (Desired Path) N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Side Reaction) O_Acylisourea_sol O-Acylisourea Intermediate Amine Amine (R'-NH2) Urea Urea Byproduct ActiveEster Active Ester Intermediate (More Stable) O_Acylisourea_sol->ActiveEster + Additive Additive Additive (HOBt/HOAt) Amide_sol Desired Amide ActiveEster->Amide_sol + Amine Amine_sol Amine (R'-NH2)

Caption: Mechanism of N-acylurea formation and its suppression by additives.

Troubleshooting_Workflow Start Start: N-Acylurea Byproduct Detected CheckAdditive Is a coupling additive (HOBt, HOAt) being used? Start->CheckAdditive AddAdditive Action: Add 1.2 eq. of HOBt or HOAt. See Protocol 1. CheckAdditive->AddAdditive No CheckTemp Is the reaction run at 0°C? CheckAdditive->CheckTemp Yes AddAdditive->CheckTemp LowerTemp Action: Add carbodiimide at 0°C and allow to warm slowly. CheckTemp->LowerTemp No CheckSubstrate Is the amine sterically hindered or electron-deficient? CheckTemp->CheckSubstrate Yes LowerTemp->CheckSubstrate SwitchReagent Action: Switch to a stronger coupling reagent like HATU. See Protocol 2. CheckSubstrate->SwitchReagent Yes End Problem Resolved CheckSubstrate->End No SwitchReagent->End

Caption: Troubleshooting workflow for minimizing N-acylurea formation.

Experimental_Workflow Start Start: Setup Reaction (Inert Atmosphere) Dissolve 1. Dissolve Aminobenzoic Acid, Amine, and HOBt in Anhydrous Solvent Start->Dissolve Cool 2. Cool Mixture to 0°C (Ice Bath) Dissolve->Cool AddEDC 3. Add EDC Portion-wise Cool->AddEDC Stir 4. Stir and Warm to RT (4-12h) AddEDC->Stir Monitor 5. Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup 6. Aqueous Workup (Water, Acid, Base Washes) Monitor->Workup Complete Purify 7. Dry, Concentrate, and Purify (Chromatography) Workup->Purify End End: Pure Amide Product Purify->End

Caption: Experimental workflow for the EDC/HOBt coupling protocol.

References

Technical Support Center: Purification of 5-Amino-2-morpholinobenzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 5-Amino-2-morpholinobenzenecarboxylic acid.

Troubleshooting Guides

Challenges in purifying this compound often involve removing unreacted starting materials, byproducts, and overcoming solubility issues. Below are troubleshooting guides for common purification techniques.

Recrystallization

Recrystallization is a primary method for purifying solid organic compounds. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. For this compound, which has structural similarities to p-aminobenzoic acid (PABA), its solubility is expected to be pH-dependent and higher in polar organic solvents.[1]

Problem: Low recovery of purified product.

Potential Cause Suggested Solution
Too much solvent used.Use the minimum amount of hot solvent required to fully dissolve the crude product.[2][3]
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
Product is significantly soluble in the solvent even at low temperatures.Consider a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent (an "anti-solvent") until the solution becomes cloudy, then heat until it is clear again before cooling.[3]
Premature crystallization during hot filtration.Preheat the funnel and receiving flask to prevent the product from crystallizing out of solution prematurely.

Problem: Product is oily or crystals are discolored.

Potential Cause Suggested Solution
Presence of insoluble impurities.Perform a hot gravity filtration after dissolving the crude product in the hot solvent.
Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3]
Cooling the solution too rapidly.Rapid cooling can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.
Column Chromatography

Column chromatography is useful for separating the target compound from impurities with different polarities.[4] For an amino acid derivative like this compound, both normal-phase and reverse-phase chromatography can be considered.

Problem: Poor separation of the target compound from impurities.

Potential Cause Suggested Solution
Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) first. For normal phase (e.g., silica gel), a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. Adjust the ratio to achieve good separation.
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to stationary phase.
Compound streaking on the column.The compound may be too polar for the chosen solvent system, or it might be interacting too strongly with the stationary phase. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can help, depending on the compound's nature.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Potential impurities often include unreacted starting materials, such as aminobenzoic acid precursors and morpholine. By-products from side reactions, such as di-substituted products or products from incomplete reactions, may also be present. The specific impurities will depend on the synthetic route used.[5][6][7]

Q2: What is a good starting solvent system for recrystallizing this compound?

A2: Based on the properties of similar compounds like p-aminobenzoic acid, polar solvents such as ethanol, methanol, or a mixture of ethanol and water are good starting points.[2][8] The solubility is expected to be low in non-polar solvents like hexane. Experimentation with small quantities is recommended to find the optimal solvent or solvent system.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to analyze the fractions collected from the column. Spot a small amount of each fraction onto a TLC plate, along with a spot of your crude starting material and a reference standard if available. After developing the plate and visualizing the spots (e.g., under a UV lamp), you can identify and combine the fractions that contain the pure product.[9]

Q4: My compound seems to be unstable on the silica gel column. What can I do?

A4: Amino acids and their derivatives can sometimes be sensitive to the acidic nature of silica gel. If you observe degradation, you can try using a different stationary phase, such as neutral or basic alumina, or deactivated silica gel. Alternatively, adding a small percentage of a modifier like triethylamine to your mobile phase can help neutralize the stationary phase.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid dissolves completely. If the solid is very soluble, a mixed solvent system with water (as the anti-solvent) might be more effective.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Flash Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., dichloromethane and methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good system will give your target compound an Rf value of approximately 0.25-0.35. For this compound, a gradient of methanol in dichloromethane is a good starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing the polarity (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions in test tubes.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, mp) Recrystallization->Purity_Check1 Column_Chromatography Column Chromatography Purity_Check2 Purity Check (TLC, mp) Column_Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check1->Column_Chromatography <98% Pure Purity_Check1->Pure_Product >98% Pure Purity_Check2->Pure_Product >98% Pure Impure Impure Product Purity_Check2->Impure <98% Pure

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting Start Crude Product Dissolved in Hot Solvent Cool Cool Solution Start->Cool Problem1 Low Yield? Cool->Problem1 Filter Filter Crystals Problem2 Oily/Discolored Product? Filter->Problem2 Product Pure Crystals Problem1->Filter No Solution1a Use less solvent Problem1->Solution1a Yes Solution1b Cool slowly Problem1->Solution1b Yes Problem2->Product No Solution2a Hot filtration Problem2->Solution2a Yes Solution2b Add charcoal Problem2->Solution2b Yes Solution1a->Start Solution1b->Cool Solution2a->Start before cooling Solution2b->Start before hot filtration

Caption: Troubleshooting logic for the recrystallization process.

References

Stability issues of 5-Amino-2-morpholinobenzenecarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of Novel Amino Acid Derivatives

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues with novel amino acid derivatives, using 5-Amino-2-morpholinobenzenecarboxylic acid as a case study for which limited public stability data is available. The troubleshooting guides and FAQs are designed to help you design and interpret stability studies for such compounds.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What could be the cause?

A1: Color change in solutions containing aromatic amines often indicates oxidative degradation. The amino group is susceptible to oxidation, which can lead to the formation of colored quinone-imine or polymeric species. This process can be accelerated by exposure to light, elevated temperatures, or the presence of metal ions.

Q2: I'm observing precipitation in my stock solution. What steps should I take?

A2: Precipitation could be due to several factors:

  • Low Solubility: The compound may have limited solubility in the chosen solvent system. Confirm the solubility limit at the storage temperature.

  • pH Shift: The pH of the solution may have changed, affecting the ionization state and solubility of the zwitterionic amino acid derivative. Measure and buffer the pH if necessary.

  • Degradation: The precipitate could be a less soluble degradation product.

  • Salting Out: If you are using a buffered solution with high salt concentration, the compound may be "salting out."

Q3: My compound is showing a loss of potency in my assay. How can I investigate the stability?

A3: A loss of potency is a direct indication of degradation. To investigate this, a systematic stability study is recommended. This typically involves a forced degradation study under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation pathways and develop a stability-indicating analytical method.

Q4: What are the most likely degradation pathways for a molecule like this compound?

A4: Based on its structure, the following are potential degradation pathways:

  • Oxidation: The aromatic amine is prone to oxidation.

  • Decarboxylation: The carboxylic acid group could be lost, especially under heat.

  • Hydrolysis: While the morpholine ring is generally stable, extreme pH and high temperatures could potentially lead to ring-opening.

  • Photodegradation: Aromatic compounds are often susceptible to degradation upon exposure to UV or visible light.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common stability issues.

Issue: Unexpected Peaks in Chromatogram

  • Identify the Source:

    • Are the peaks present in the blank (solvent)? If so, it's a solvent/system issue.

    • Are the peaks present in the time-zero sample? If so, they could be impurities from synthesis.

    • Do the peaks grow over time or under stress conditions? If so, they are likely degradation products.

  • Characterize the Degradants:

    • Use a mass spectrometer (LC-MS) to determine the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation, a decrease may suggest decarboxylation).

  • Develop a Stability-Indicating Method:

    • Ensure your chromatographic method can separate the main compound from all degradation products. This is crucial for accurate quantification.

Issue: Poor Reproducibility of Results

  • Control Experimental Parameters:

    • pH: Use buffers to maintain a constant pH.

    • Temperature: Store solutions in a temperature-controlled environment.

    • Light Exposure: Protect solutions from light using amber vials or by working in a dark room.

    • Oxygen Exposure: For oxygen-sensitive compounds, consider degassing solvents and blanketing the solution with an inert gas (e.g., nitrogen or argon).

  • Evaluate Solution Preparation:

    • Ensure the compound is fully dissolved.

    • Use freshly prepared solutions for each experiment to minimize the impact of long-term storage instability.

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the intrinsic stability of a new chemical entity like this compound.

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or water).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Analyze samples at t=0, 4, 8, and 24 hours.

    • Neutralize the final sample before analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Analyze samples at t=0, 4, 8, and 24 hours.

    • Neutralize the final sample before analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze samples at t=0, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Analyze samples at intermediate time points.

  • Photodegradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber (ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at the end of the exposure period.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV and MS detection).

Data Presentation

Table 1: Summary of Forced Degradation Study for this compound

Stress ConditionDurationTemperature% DegradationNumber of DegradantsObservations
0.1 M HCl24 hours60°CDataDatae.g., No change
0.1 M NaOH24 hours60°CDataDatae.g., Solution turned yellow
3% H₂O₂24 hoursRoom TempDataDatae.g., Rapid degradation
Thermal48 hours80°CDataDatae.g., Slight precipitation
PhotolyticICH Q1BICH Q1BDataDatae.g., Color change

*Data to be filled in by the researcher based on experimental results.

Visualizations

degradation_pathway parent This compound oxidation Oxidized Product (e.g., Quinone-imine) parent->oxidation Oxidizing Agent (e.g., H₂O₂, O₂) decarboxylation Decarboxylated Product parent->decarboxylation Heat hydrolysis Ring-Opened Product parent->hydrolysis Strong Acid/Base + Heat

Caption: Hypothetical degradation pathways for this compound.

stability_workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Characterization & Mitigation start Prepare Solution of New Compound observe Observe for Instability (Color change, Precipitation) start->observe forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) observe->forced_degradation Instability Observed analytical_method Develop Stability-Indicating Analytical Method (e.g., HPLC-MS) forced_degradation->analytical_method characterize Characterize Degradants (Identify structure and pathway) analytical_method->characterize mitigate Develop Mitigation Strategy (e.g., pH control, antioxidants, light protection) characterize->mitigate

Caption: General workflow for investigating the stability of a novel compound.

troubleshooting_tree decision decision start Stability Issue Observed is_color_change Is there a color change? start->is_color_change is_precipitate Is there precipitation? is_color_change->is_precipitate No oxidation Suspect Oxidation. Protect from light and oxygen. Consider antioxidants. is_color_change->oxidation Yes is_potency_loss Is there a loss of potency? is_precipitate->is_potency_loss No check_solubility Check Solubility & pH. Adjust solvent or buffer pH. is_precipitate->check_solubility Yes forced_degradation Perform Forced Degradation Study to identify degradation products. is_potency_loss->forced_degradation Yes

Caption: Troubleshooting decision tree for common stability issues.

Technical Support Center: Synthesis of 5-Amino-2-morpholinobenzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure in the synthesis of 5-Amino-2-morpholinobenzenecarboxylic acid. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the workup and purification of this compound, assuming a synthetic route involving nucleophilic aromatic substitution of a di-halo-nitrobenzoic acid with morpholine, followed by reduction of the nitro group.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Precipitation of Product Upon Acidification 1. The pH was not adjusted to the isoelectric point. 2. The product is too soluble in the solvent. 3. The concentration of the product is too low.1. Carefully adjust the pH with dilute acid (e.g., 1M HCl) to the isoelectric point. Check the pH with a calibrated meter. 2. If the product is still soluble, try adding a co-solvent in which the product is less soluble, or concentrate the solution by removing some of the solvent under reduced pressure. 3. Concentrate the reaction mixture before acidification.
Product Fails to Crystallize 1. Presence of impurities inhibiting crystal lattice formation. 2. The solution is supersaturated. 3. Inappropriate solvent for crystallization.1. Purify the crude product further. Techniques like another acid-base extraction cycle or treatment with activated carbon can remove impurities. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the product. 3. Perform solvent screening to find a suitable solvent or solvent mixture for recrystallization.[1]
Oily Product Instead of Solid 1. The product is melting at the temperature of the workup. 2. Presence of significant impurities, leading to a melting point depression.1. Ensure all workup steps are performed at or below room temperature. 2. Wash the oily product with a solvent in which the impurities are soluble but the product is not (trituration).
Product is Colored (e.g., Yellow or Brown) 1. Incomplete reduction of the nitro group. 2. Presence of diazo compound impurities from side reactions.1. Ensure the reduction step has gone to completion. Monitor by TLC. If necessary, prolong the reaction time or add more reducing agent. 2. Wash the crude product with a dilute solution of sodium bisulfite.
Low Yield 1. Incomplete reaction in the substitution or reduction step. 2. Loss of product during extractions due to incorrect pH. 3. Product is too soluble in the crystallization solvent.1. Monitor both reaction steps by TLC to ensure completion. 2. Carefully monitor the pH during the acid-base extractions to ensure the product is in the desired layer. 3. Cool the crystallization mixture in an ice bath to maximize precipitation and minimize loss in the mother liquor.[1]

Frequently Asked Questions (FAQs)

Q1: What is the expected isoelectric point (pI) for this compound?

A1: The exact pI would need to be determined experimentally. However, for similar aminobenzoic acids, the pI is typically in the range of 4-5. It is recommended to perform a small-scale test to find the optimal pH for precipitation.

Q2: How can I effectively remove the metal catalyst (e.g., Tin or Iron) used in the nitro reduction step?

A2: After the reduction, the reaction mixture is typically made basic. This precipitates the metal salts as hydroxides, which can then be removed by filtration through a pad of celite.

Q3: My final product seems to be a zwitterion and is difficult to handle. Any tips for purification?

A3: Zwitterionic compounds can be challenging to purify. Recrystallization from a polar solvent like ethanol or a mixture of ethanol and water is often effective.[2] Ion-exchange chromatography can also be a powerful purification technique for zwitterions.[3][4]

Q4: What are the best solvents for recrystallizing this compound?

A4: Ethanol, methanol, or mixtures of these alcohols with water are good starting points for recrystallization. The ideal solvent system should dissolve the compound when hot but have low solubility when cold.

Q5: How can I confirm the purity of my final product?

A5: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by measuring the melting point. The structure can be confirmed by spectroscopic methods like 1H NMR, 13C NMR, and Mass Spectrometry.

Quantitative Data Summary

Parameter Expected Range Notes
Yield 60-85%Yield is highly dependent on the specific reaction conditions and the purity of the starting materials.
Purity (by HPLC) >95%Purity after recrystallization.
Melting Point >200 °C (with decomposition)Aminobenzoic acids often have high melting points and may decompose upon melting.

Experimental Protocol: Workup Procedure

This protocol outlines a general workup procedure for the synthesis of this compound following the reduction of the nitro group precursor.

  • Quenching and Filtration:

    • After the reduction of the nitro group is complete (as monitored by TLC), cool the reaction mixture to room temperature.

    • Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic reaction mixture and quench any remaining reducing agent.

    • The mixture will become basic. Filter the mixture through a pad of celite to remove the precipitated metal salts. Wash the filter cake with a small amount of water.

  • Acid-Base Extraction:

    • Combine the filtrate and the aqueous washes in a separatory funnel.

    • Wash the aqueous layer with an organic solvent like ethyl acetate to remove any non-polar impurities.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 4-5. The product should precipitate out of the solution.

    • If the product does not precipitate, it may be necessary to extract it with an organic solvent like ethyl acetate.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid in drying.

    • Air-dry the crude product.

  • Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

    • If the solution is colored, you can add a small amount of activated carbon and heat for a few minutes before filtering hot through a fluted filter paper.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Experimental Workflow Diagram

Workup_Workflow cluster_reaction Reaction Completion cluster_quench Quenching & Filtration cluster_extraction Acid-Base Extraction cluster_isolation Product Isolation cluster_purification Purification Reaction Completed Nitro Reduction Quench Quench with NaHCO3 Reaction->Quench Filter Filter through Celite Quench->Filter Wash_Organic Wash with Ethyl Acetate Filter->Wash_Organic Acidify Acidify with 1M HCl to pH 4-5 Wash_Organic->Acidify Filter_Product Vacuum Filter Precipitate Acidify->Filter_Product Dry_Crude Air Dry Crude Product Filter_Product->Dry_Crude Recrystallize Recrystallize from Ethanol/Water Dry_Crude->Recrystallize Final_Product Pure this compound Recrystallize->Final_Product

Caption: Workup workflow for this compound.

References

Validation & Comparative

Comparative Analysis of Biological Activity: 5-Amino-2-morpholinobenzenecarboxylic Acid and Its Isomers - A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant lack of direct comparative studies on the biological activity of 5-Amino-2-morpholinobenzenecarboxylic acid and its positional isomers. While the 5-amino isomer is noted as a key intermediate in the synthesis of bioactive compounds, particularly kinase inhibitors and anti-inflammatory agents, specific experimental data detailing its intrinsic biological activity, or that of its 3-amino and 4-amino counterparts, remains elusive.

Currently, this compound is primarily recognized for its role as a foundational scaffold in medicinal chemistry.[1] Its utility lies in providing a structural framework for the development of more complex molecules with therapeutic potential. However, the inherent biological effects of the parent molecule itself have not been a significant focus of published research.

Similarly, a thorough search for experimental data on the biological activities of 3-Amino-2-morpholinobenzenecarboxylic acid and 4-Amino-2-morpholinobenzenecarboxylic acid yielded no specific results. The available literature investigates related, but structurally distinct, chemical entities. This critical data gap prevents a direct, evidence-based comparison of the biological profiles of these isomers.

The Role of Isomeric Positioning in Biological Activity: A Theoretical Perspective

The position of the amino group on the benzene ring of 2-morpholinobenzenecarboxylic acid would theoretically be expected to significantly influence its biological activity. This is due to the altered electronic properties and steric accessibility of the molecule, which in turn would affect its interaction with biological targets such as enzymes and receptors. The logical relationship for such a structure-activity relationship (SAR) study is outlined below.

SAR_Logic cluster_isomers Isomers cluster_properties Molecular Properties cluster_interactions Biological Interactions cluster_activity Biological Activity 5-Amino 5-Amino Electronic_Distribution Electronic_Distribution 5-Amino->Electronic_Distribution Steric_Hindrance Steric_Hindrance 5-Amino->Steric_Hindrance H_Bonding_Potential H_Bonding_Potential 5-Amino->H_Bonding_Potential 4-Amino 4-Amino 4-Amino->Electronic_Distribution 4-Amino->Steric_Hindrance 4-Amino->H_Bonding_Potential 3-Amino 3-Amino 3-Amino->Electronic_Distribution 3-Amino->Steric_Hindrance 3-Amino->H_Bonding_Potential Receptor_Binding Receptor_Binding Electronic_Distribution->Receptor_Binding Enzyme_Inhibition Enzyme_Inhibition Electronic_Distribution->Enzyme_Inhibition Steric_Hindrance->Receptor_Binding Steric_Hindrance->Enzyme_Inhibition H_Bonding_Potential->Receptor_Binding H_Bonding_Potential->Enzyme_Inhibition Pharmacological_Effect Pharmacological_Effect Receptor_Binding->Pharmacological_Effect Enzyme_Inhibition->Pharmacological_Effect

Theoretical SAR workflow for amino-2-morpholinobenzenecarboxylic acid isomers.

Hypothetical Experimental Workflow for Comparative Analysis

To address the current knowledge gap, a systematic investigation into the biological activities of these isomers would be required. A generalized workflow for such a study is depicted below. This process would involve the synthesis of all three isomers, followed by a battery of in vitro and in vivo assays to determine and compare their biological effects.

Experimental_Workflow Start Start Synthesis Synthesis of Isomers (3-amino, 4-amino, 5-amino) Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding Assays) Characterization->In_Vitro_Screening Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, LDH) In_Vitro_Screening->Cytotoxicity_Assays Data_Analysis_1 Comparative Data Analysis Cytotoxicity_Assays->Data_Analysis_1 Lead_Identification Identification of Lead Isomer(s) Data_Analysis_1->Lead_Identification In_Vivo_Studies In Vivo Animal Models (if applicable) Lead_Identification->In_Vivo_Studies Pharmacokinetic_Studies Pharmacokinetic Profiling (ADME) In_Vivo_Studies->Pharmacokinetic_Studies Data_Analysis_2 Comprehensive SAR Analysis Pharmacokinetic_Studies->Data_Analysis_2 Conclusion Conclusion Data_Analysis_2->Conclusion

References

A Comparative Guide to the Synthesis of 5-Amino-2-morpholinobenzenecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two promising alternative synthesis routes for 5-Amino-2-morpholinobenzenecarboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The routes are designed based on established and reliable organic chemistry transformations, offering a strategic approach for researchers in medicinal chemistry and process development.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents. The efficient and scalable synthesis of this molecule is crucial for drug discovery and development programs. This document outlines two distinct synthetic pathways, detailing the required experimental protocols and presenting key data in a comparative format to aid in the selection of the most suitable route for specific research and development needs.

Alternative Synthesis Routes: An Overview

Two primary synthetic strategies are proposed and compared:

  • Route 1: Nucleophilic Aromatic Substitution (SNAc) followed by Nitro Group Reduction. This is a classical and often high-yielding approach that involves the initial coupling of morpholine to an activated aromatic ring, followed by the reduction of a nitro group to the desired amine.

  • Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination. This modern cross-coupling method offers a direct way to form the C-N bond between morpholine and a halogenated benzoic acid derivative.

Route 1: Nucleophilic Aromatic Substitution and Reduction

This two-step sequence is a robust and well-documented pathway for the synthesis of aromatic amines.

Workflow Diagram

Route_1_Workflow A Starting Material: 2-Fluoro-5-nitrobenzoic Acid B Step 1: Nucleophilic Aromatic Substitution A->B  + Morpholine  Base (e.g., K2CO3)  Solvent (e.g., DMSO) C Intermediate: 2-Morpholino-5-nitrobenzoic Acid B->C D Step 2: Nitro Group Reduction C->D  Reducing Agent  (e.g., H2, Pd/C) E Final Product: This compound D->E

Caption: Workflow for the synthesis via SNAr and reduction.

Comparative Data
ParameterStep 1: Nucleophilic Aromatic SubstitutionStep 2: Nitro Group Reduction
Starting Materials 2-Fluoro-5-nitrobenzoic acid, Morpholine2-Morpholino-5-nitrobenzoic acid
Reagents & Catalysts K₂CO₃, DMSOH₂, 10% Pd/C, Methanol
Typical Reaction Time 4-8 hours2-6 hours
Typical Temperature 100-120 °CRoom Temperature
Reported Yields (Analogous Reactions) >90%>95%
Purity High, purification by crystallizationHigh, purification by filtration
Key Advantages High yields, readily available starting materials, no transition metal catalyst required.Clean reaction, high yields, mild conditions.
Potential Challenges High reaction temperatures, potential for side reactions if not controlled.Handling of flammable H₂ gas and pyrophoric Pd/C catalyst.
Experimental Protocols

Step 1: Synthesis of 2-Morpholino-5-nitrobenzoic acid (via SNAr)

  • To a stirred solution of 2-fluoro-5-nitrobenzoic acid (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL/mmol), add morpholine (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with 2N HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 2-morpholino-5-nitrobenzoic acid.

Step 2: Synthesis of this compound (via Nitro Reduction)

  • In a round-bottom flask, dissolve 2-morpholino-5-nitrobenzoic acid (1.0 eq) in methanol (10 mL/mmol).

  • Carefully add 10% Palladium on carbon (Pd/C) (10 mol%).

  • Securely attach a hydrogen-filled balloon to the flask.

  • Stir the suspension vigorously at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Route 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction provides a more direct, albeit potentially more complex, route to the target molecule.

Workflow Diagram

Route_2_Workflow A Starting Material: 2-Bromo-5-aminobenzoic Acid B Buchwald-Hartwig Amination A->B  + Morpholine  Pd Catalyst (e.g., Pd2(dba)3)  Ligand (e.g., XPhos)  Base (e.g., NaOtBu)  Solvent (e.g., Toluene) C Final Product: This compound B->C

Caption: Workflow for the synthesis via Buchwald-Hartwig amination.

Comparative Data
ParameterBuchwald-Hartwig Amination
Starting Materials 2-Bromo-5-aminobenzoic acid, Morpholine
Reagents & Catalysts Pd₂(dba)₃, XPhos, NaOtBu, Toluene
Typical Reaction Time 12-24 hours
Typical Temperature 80-110 °C
Reported Yields (Analogous Reactions) 70-95%[1][2]
Purity Requires chromatographic purification
Key Advantages Direct C-N bond formation, high functional group tolerance.[3][4]
Potential Challenges Cost of palladium catalyst and ligands, requires inert atmosphere, potential for catalyst poisoning by the amino group on the starting material, requiring protection/deprotection steps.
Experimental Protocol

Synthesis of this compound (via Buchwald-Hartwig Amination)

Note: The free amino group on the starting material may interfere with the catalytic cycle. A protection-deprotection strategy for the amino group might be necessary for optimal results.

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-bromo-5-aminobenzoic acid (1.0 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%).

  • Add anhydrous toluene (5 mL/mmol) via syringe.

  • Add morpholine (1.5 eq) and sodium tert-butoxide (NaOtBu, 2.0 eq).

  • Seal the flask and heat the reaction mixture to 100 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

Both presented routes offer viable pathways for the synthesis of this compound.

  • Route 1 (SNAr and Reduction) is a more traditional, cost-effective, and often higher-yielding approach, making it well-suited for large-scale synthesis. The starting materials are readily available, and the procedures are generally robust.

  • Route 2 (Buchwald-Hartwig Amination) provides a more direct C-N bond formation and showcases a powerful tool in modern organic synthesis. While potentially more expensive due to the catalyst and ligands, it offers excellent functional group tolerance and may be advantageous for creating diverse libraries of analogs. Careful optimization, potentially including a protecting group strategy, would be crucial for its successful implementation.

The choice between these routes will depend on the specific requirements of the project, including scale, cost considerations, available equipment, and the need for synthetic versatility.

References

A Comparative Guide to the Validation of 5-Amino-2-morpholinobenzenecarboxylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stringent validation of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 5-Amino-2-morpholinobenzenecarboxylic acid, a key building block in various synthetic pathways. This document outlines a detailed experimental protocol, presents comparative performance data, and visualizes the validation workflow to aid in analytical method development and implementation.

Comparative Analysis of Analytical Methods

The purity of this compound can be reliably determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely adopted method due to its high resolution, sensitivity, and robustness.[1] For even faster analysis and improved separation efficiency, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a compelling alternative.[1] A comparison of their typical performance characteristics is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-High-Performance Liquid Chromatography (UHPLC)Typical Acceptance Criteria (ICH)
Specificity High (Good separation from potential impurities)Very High (Excellent resolution of closely related substances)The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[2]
Linearity (R²) ≥ 0.999≥ 0.999≥ 0.99[2]
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%80 - 120% (dependent on concentration)[2]
Precision (% RSD)
- Repeatability≤ 1.0%≤ 0.8%≤ 2%[2]
- Intermediate Precision≤ 2.0%≤ 1.5%≤ 3%[2]
Limit of Detection (LOD) ~5 ng/mL~1 ng/mL-
Analysis Time ~15 minutes~5 minutes-

Experimental Protocol: Reversed-Phase HPLC Method

This section details a validated reversed-phase HPLC (RP-HPLC) method for determining the purity of this compound.

1. Materials and Reagents:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good retention and separation of aromatic amines.[3]

  • Solvents: HPLC grade acetonitrile and methanol, and ultrapure water.[2]

  • Reagents: Formic acid or phosphoric acid for mobile phase pH adjustment.

  • Reference Standard: A well-characterized reference standard of this compound.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is proposed. For example, a gradient starting from 20% acetonitrile and increasing to 80% over 10 minutes. The mobile phase should be filtered and degassed before use.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Validation Parameters:

The method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, and limit of detection.[4]

HPLC Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of the HPLC method for purity determination.

HPLC_Validation_Workflow start Method Development specificity Specificity (Peak Purity & Resolution) start->specificity linearity Linearity (Correlation Coefficient) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validated_method Validated HPLC Method system_suitability->validated_method end Routine Analysis validated_method->end Validation_Parameters_Relationship method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness range_node Range linearity->range_node accuracy->range_node precision->range_node

References

A Comparative Analysis of the Biological Effects of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Its favorable physicochemical and metabolic properties have made it a privileged structure in the design of novel therapeutic agents. This guide provides a comparative analysis of the biological effects of various morpholine derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial activities. The information herein is supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding.

Anticancer Activity of Morpholine Derivatives

Morpholine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[1][2]

Comparative Anticancer Potency

The following table summarizes the cytotoxic activity of selected morpholine-quinazoline and morpholine-tetrahydroquinoline derivatives against various human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
AK-3 Morpholine-QuinazolineA549 (Lung)10.38 ± 0.27[3]
MCF-7 (Breast)6.44 ± 0.29[3]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[3]
AK-10 Morpholine-QuinazolineA549 (Lung)8.55 ± 0.67[3]
MCF-7 (Breast)3.15 ± 0.23[3]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[3]
10e Morpholine-TetrahydroquinolineA549 (Lung)0.033 ± 0.003[4]
10h Morpholine-TetrahydroquinolineMCF-7 (Breast)0.087 ± 0.007[4]
3d 2-morpholino-4-anilinoquinolineHepG2 (Liver)8.50[5]
3c 2-morpholino-4-anilinoquinolineHepG2 (Liver)11.42[5]
3e 2-morpholino-4-anilinoquinolineHepG2 (Liver)12.76[5]
Experimental Protocol: MTT Assay for Cell Viability

The cytotoxic effects of the morpholine derivatives were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7, SHSY-5Y) are seeded in 96-well plates at a density of approximately 8,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[1][3]

  • Compound Treatment: The cells are then treated with various concentrations of the morpholine derivatives (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and incubated for an additional 48 hours.[3]

  • MTT Addition: After the incubation period, the culture medium is removed, and an MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated in the dark for 4 hours.[3]

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals formed by viable cells.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[1]

PI3K/Akt/mTOR Signaling Pathway Inhibition

A key mechanism of action for the anticancer effects of many morpholine derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[2][6]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Morpholine Morpholine Derivatives Morpholine->PI3K inhibit Morpholine->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway by morpholine derivatives.

Anti-inflammatory Activity of Morpholine Derivatives

Morpholine derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and nitric oxide (NO).[7][8]

Comparative Anti-inflammatory Potency

The following table presents the anti-inflammatory activity of selected morpholine-capped β-lactam and asymmetrical mono-carbonyl analogs of curcumin (AMACs) containing a morpholine Mannich base.

Compound IDDerivative ClassAssayIC50 (µM)Reference
5c Morpholine-capped β-lactamiNOS Inhibition0.12 ± 0.00[9]
5f Morpholine-capped β-lactamiNOS Inhibition0.25 ± 0.05[9]
3k Morpholine-capped β-lactamiNOS Inhibition0.22 ± 0.02[9]
4c Morpholine Mannich base of AMACBSA Denaturation Inhibition25.31 ± 0.08[10]
4d Morpholine Mannich base of AMACBSA Denaturation Inhibition26.33 ± 0.13[10]
4e Morpholine Mannich base of AMACBSA Denaturation Inhibition30.98 ± 0.06[10]
Experimental Protocol: COX-2 Inhibition Assay

The in vitro COX-2 inhibitory activity of morpholine derivatives can be determined using a commercially available COX inhibitor screening assay kit.

  • Reagent Preparation: Prepare the necessary reagents, including the reaction buffer, heme, COX-2 enzyme, and arachidonic acid substrate solution.

  • Enzyme and Inhibitor Incubation: Add the reaction buffer, COX-2 enzyme, and the test morpholine derivative to a 96-well plate. Incubate for a specified period to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Detection: The production of prostaglandin G2, the initial product of the COX reaction, is measured colorimetrically.

  • Data Analysis: The percentage of COX-2 inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of some compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[11][12]

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes activates Morpholine Morpholine Derivatives Morpholine->IKK inhibit Experimental_Workflow Synthesis Synthesis of Morpholine Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Biological Screening Purification->Screening Anticancer Anticancer Assays (MTT, Cell Cycle Analysis) Screening->Anticancer AntiInflammatory Anti-inflammatory Assays (COX, iNOS Inhibition) Screening->AntiInflammatory Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR AntiInflammatory->SAR Antimicrobial->SAR Lead Lead Compound Identification SAR->Lead

References

Structure-Activity Relationship of 5-Amino-2-morpholinobenzenecarboxylic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Amino-2-morpholinobenzenecarboxylic acid analogs, focusing on their structure-activity relationship (SAR) as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), a key enzyme implicated in cancer. The dysregulation of choline phospholipid metabolism and the overexpression of PC-PLC are linked to various cancers, making it a promising target for novel anti-cancer therapies.[1][2] Current inhibitors based on a 2-morpholino-5-N-benzylamino benzoic acid scaffold have shown promise, and this guide explores the pharmacophore of this class of compounds.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro biological activities of a series of 2-morpholino-5-N-benzylamino benzoic acid and hydroxamic acid analogs. The data is extracted from a study by Smits et al. (2025), which systematically investigated the impact of structural modifications on PC-PLC inhibition and anti-proliferative activity against MDA-MB-231 (breast cancer) and HCT116 (colon cancer) cell lines.[1][2]

CompoundRXPC-PLCBC Inhibition (%) @ 10µMAnti-proliferative Activity IC50 (µM)
MDA-MB-231
Benzoic Acid Series
1aHCOOH75.3 ± 5.2> 50
1b3-ClCOOH69.5 ± 7.335.4 ± 1.2
1c4-ClCOOH85.1 ± 3.9> 50
1d3-FCOOH78.9 ± 6.141.2 ± 1.3
1e4-FCOOH82.4 ± 4.5> 50
Hydroxamic Acid Series
2aHCONOH65.2 ± 8.115.7 ± 1.1
2b3-ClCONOH70.5 ± 7.38.9 ± 1.0
2c4-ClCONOH58.9 ± 6.422.1 ± 1.3
2d3-FCONOH68.7 ± 7.811.3 ± 1.1
2e4-FCONOH61.3 ± 6.918.9 ± 1.2
D609 (Reference)--50.1 ± 9.225.3 ± 1.3

Data is presented as mean ± s.e.m. from three independent experiments.

Key SAR Observations:

  • Hydroxamic acids generally exhibit more potent anti-proliferative activity compared to their corresponding carboxylic acid analogs.[4]

  • Substitution on the benzyl ring influences activity, with a 3-chloro or 3-fluoro substitution appearing to be favorable for anti-proliferative effects in the hydroxamic acid series.

  • The morpholine moiety is crucial for activity. Replacement with a tetrahydropyran (THP) ring leads to a significant loss of inhibitory activity against PC-PLC.[2]

  • Benzylic N-methylation has been identified as a modification that can enhance biological activity, warranting further investigation.[1][2]

Experimental Protocols

PC-PLC Enzymatic Assay (Amplex Red Assay)

This assay indirectly measures PC-PLC activity by detecting the product of a series of coupled enzymatic reactions.

Principle:

  • PC-PLC hydrolyzes phosphatidylcholine to yield phosphocholine and diacylglycerol.

  • Alkaline phosphatase hydrolyzes phosphocholine to choline.

  • Choline oxidase oxidizes choline, producing betaine and hydrogen peroxide (H₂O₂).

  • In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce the highly fluorescent product, resorufin. The fluorescence intensity is proportional to the PC-PLC activity.[5][6]

Procedure:

  • Prepare a reaction mixture containing Amplex Red reagent, HRP, choline oxidase, and alkaline phosphatase in a reaction buffer.

  • Add the test compounds (analogs) at the desired concentration to the wells of a 96-well plate.

  • Initiate the reaction by adding the PC-PLC enzyme and phosphatidylcholine substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity using a microplate reader with excitation at ~571 nm and emission at ~585 nm.[5]

  • Enzyme activity is calculated as a percentage relative to a vehicle control (DMSO).

Anti-proliferative Activity Assay (MTT Assay)

This colorimetric assay assesses cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed MDA-MB-231 or HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[7]

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Starting Materials: This compound Scaffold modify Structural Modifications: - R group on benzyl ring - Carboxylic acid to hydroxamic acid start->modify analogs Synthesized Analogs modify->analogs pc_plc_assay PC-PLC Inhibition Assay (Amplex Red) analogs->pc_plc_assay antiprolif_assay Anti-proliferative Assay (MTT Assay on MDA-MB-231 & HCT116 cells) analogs->antiprolif_assay sar_analysis Structure-Activity Relationship (SAR) Analysis pc_plc_assay->sar_analysis ic50 IC50 Determination antiprolif_assay->ic50 ic50->sar_analysis

Caption: Experimental workflow for SAR studies.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PCPLC PC-PLC (Phosphatidylcholine-specific Phospholipase C) PC->PCPLC PtdIns45P2 PIP2 PIPLC PI-PLC PtdIns45P2->PIPLC DAG Diacylglycerol (DAG) PCPLC->DAG Phosphocholine Phosphocholine PCPLC->Phosphocholine PIPLC->DAG IP3 Inositol Trisphosphate (IP3) PIPLC->IP3 Inhibitor 5-Amino-2-morpholinobenzenecarboxylic Acid Analogs Inhibitor->PCPLC Inhibition Oncogenesis Oncogenic Processes: - Proliferation - Cell-cycle activation - Differentiation DAG->Oncogenesis Phosphocholine->Oncogenesis IP3->Oncogenesis

Caption: PC-PLC signaling pathway in cancer.

References

In Vitro Efficacy of Morpholine-Containing Benzoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro performance of novel 5-Amino-2-morpholinobenzenecarboxylic acid derivatives and structurally related analogs. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the objective evaluation of this compound class as potential therapeutic agents. This report includes quantitative data on anti-proliferative activity, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Comparative Anti-Proliferative Activity

A series of 2-morpholinobenzoic acid derivatives, close structural analogs of the target compound class, have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. The primary mechanism of action for some of these compounds is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism in cancer.[1][2]

Notably, derivatives incorporating a hydroxamic acid moiety in place of the carboxylic acid have demonstrated potent anti-proliferative activity.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values for key analogs against human breast adenocarcinoma (MDA-MB-231) and human colon carcinoma (HCT116) cell lines.

Compound IDCore ScaffoldR Group (on N-benzyl)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)Reference
2a 2-morpholino-5-N-benzylamino hydroxamic acidH>50>50[1]
2b 2-morpholino-5-N-benzylamino hydroxamic acid3-Cl10.311.4[1]
2c 2-morpholino-5-N-benzylamino hydroxamic acid4-Cl12.516.2[1]
2d 2-morpholino-5-N-benzylamino hydroxamic acid3,4-diCl14.815.5[1]

Alternative Scaffolds: Morpholine Derivatives as PI3K Inhibitors

The morpholine moiety is a key pharmacophore in a multitude of potent inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] Below is a comparison of morpholine-containing compounds that, while not direct aminobenzoic acid derivatives, illustrate the broader potential of the morpholine scaffold in anticancer drug design.

Compound IDCore ScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)MDA361 Cell Proliferation IC50 (nM)Reference
9 4-morpholinopyrrolopyrimidine2.8>100002000[3]
46 4-morpholinopyrrolopyrimidine1.61.711[3]
48 4-morpholinopyrrolopyrimidine1.31.68[3]
ZSTK474 2,4-Di-morpholino-1,3,5-triazine5.0--[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.[3]

MTT Assay for Cell Proliferation

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., medium with DMSO) and a positive control. Incubate for the desired treatment period (e.g., 72 hours).[3]

  • MTT Addition: After the treatment period, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[3]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[3]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Visualizing Molecular Mechanisms and Workflows

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many morpholine-containing compounds exert their anticancer effects by inhibiting key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream PTEN PTEN PTEN->PIP3 Dephosphorylates Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by morpholine derivatives.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the typical experimental workflow for evaluating the cytotoxic potential of novel compounds.

Cytotoxicity_Workflow start Start: Synthesized Compounds plate_cells Plate Cancer Cell Lines (e.g., MDA-MB-231, HCT116) start->plate_cells incubate1 Incubate (24h) for cell adherence plate_cells->incubate1 treat_cells Treat cells with serial dilutions of compounds incubate1->treat_cells incubate2 Incubate (e.g., 72h) treat_cells->incubate2 assay Perform Cytotoxicity Assay (e.g., MTT Assay) incubate2->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis: Calculate % Viability and IC50 values measure->analyze compare Compare Activity of Derivatives and Controls analyze->compare end End: Identify Lead Compounds compare->end

Caption: A generalized workflow for the in vitro screening of novel anti-proliferative compounds.

References

Comparing the efficacy of different coupling reagents for aminobenzoic acid amidation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Coupling Reagents for Aminobenzoic Acid Amidation

For Researchers, Scientists, and Drug Development Professionals

The synthesis of amides from aminobenzoic acids is a fundamental transformation in medicinal chemistry and drug development. The selection of an appropriate coupling reagent is critical to ensure high yields, minimize side reactions such as racemization, and simplify product purification. This guide provides an objective comparison of common coupling reagents for the amidation of aminobenzoic acids, supported by experimental data and detailed protocols.

Performance Comparison of Common Coupling Reagents

The efficacy of various coupling reagents is influenced by factors including the specific aminobenzoic acid and amine substrates, reaction conditions, and the presence of additives. The following table summarizes typical performance data for the amidation of a model aminobenzoic acid.

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)Purity (%)Key Considerations
HATU NoneDIPEADMF295>98Highly efficient and fast, especially for challenging or sterically hindered substrates.[1][2][3] Lower risk of racemization compared to some other reagents.[2]
HBTU HOBtDIPEADMF490>97A reliable and effective reagent, though generally slower and slightly less efficient than HATU.[2][4] The addition of HOBt helps to suppress racemization.[5]
EDC HOBtDIPEADMF1285>95A cost-effective and widely used carbodiimide.[1][6] The urea byproduct is water-soluble, which simplifies workup.[1][5]
T3P® NonePyridineEtOAc492>97A versatile and safe reagent with a straightforward workup as the byproducts are water-soluble.[1]
PyBOP NoneDIPEADMF688>95A phosphonium salt-based reagent that is a good alternative to uronium/aminium salts, though it may result in more impurities in some cases.[7]

Note: The data presented are representative and may vary based on the specific substrates and reaction conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted for specific aminobenzoic acids and amines.

General Procedure for Amidation of Aminobenzoic Acid
  • Activation: To a solution of the aminobenzoic acid (1.0 equivalent) in an appropriate solvent (e.g., DMF, DCM) at 0 °C, add the coupling reagent (1.1-1.2 equivalents) and, if required, an additive such as HOBt (1.1 equivalents). The mixture is stirred for 15-30 minutes to facilitate the formation of the activated species.

  • Coupling: The desired amine (1.0-1.2 equivalents) and a suitable non-nucleophilic base (e.g., DIPEA, NMM, 2.0-3.0 equivalents) are added to the reaction mixture. The reaction is then stirred at room temperature or slightly elevated temperature and monitored by TLC or LC-MS until completion.

  • Workup and Purification: The workup procedure will vary depending on the solvent and coupling reagent used.

    • For reactions in DMF, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed sequentially with a dilute acid (e.g., 1N HCl) to remove excess base, a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted aminobenzoic acid, and brine.

    • If a carbodiimide like DCC was used, the insoluble urea byproduct is removed by filtration before the aqueous workup. For EDC, the urea byproduct is water-soluble and removed during the aqueous workup.[5]

    • The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Reaction Mechanisms and Workflows

To better understand the function of these reagents and the experimental process, the following diagrams illustrate the generalized mechanisms and workflow.

G cluster_workflow Experimental Workflow start Start dissolve Dissolve Aminobenzoic Acid in Solvent start->dissolve add_reagents Add Coupling Reagent (+/- Additive) dissolve->add_reagents activate Activation Step (Stir at 0°C) add_reagents->activate add_amine_base Add Amine & Base activate->add_amine_base couple Coupling Reaction (Stir at RT) add_amine_base->couple workup Aqueous Workup & Extraction couple->workup purify Purification (Chromatography/Recrystallization) workup->purify product Final Amide Product purify->product

Experimental workflow for aminobenzoic acid amidation.

G cluster_mechanism Generalized Amidation Mechanism RCOOH Aminobenzoic Acid (R-COOH) ActivatedSpecies Activated Intermediate (e.g., O-Acylisourea, Active Ester) RCOOH->ActivatedSpecies + Coupling Reagent CouplingReagent Coupling Reagent CouplingReagent->ActivatedSpecies Amide Amide Product (R-CONHR') ActivatedSpecies->Amide + Amine Byproduct Byproduct (e.g., Urea, HOBt) ActivatedSpecies->Byproduct Amine Amine (R'-NH2) Amine->Amide

Generalized mechanism of amide bond formation.

G cluster_edc_hobt EDC/HOBt Coupling Mechanism RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt EDU EDU (Byproduct) O_Acylisourea->EDU HOBt HOBt HOBt->HOBt_Ester HOBt_Ester->HOBt Amide Amide HOBt_Ester->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Mechanism of carbodiimide (EDC) coupling with HOBt.
Conclusion

The choice of coupling reagent for the amidation of aminobenzoic acids significantly impacts reaction outcomes. For rapid and high-yielding reactions, particularly with challenging substrates, uronium/aminium reagents like HATU are often the preferred choice, despite their higher cost.[1][2] EDC/HOBt offers a reliable and economical alternative that is suitable for a wide range of applications and benefits from a water-soluble byproduct, simplifying purification.[1][6] T3P® is a safe and efficient option with an easy workup, making it attractive for larger-scale synthesis.[1] Ultimately, the optimal reagent will depend on the specific requirements of the synthesis, including cost, scale, and the steric and electronic properties of the substrates.

References

Off-Target Effects of Morpholine-Containing Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount to its successful clinical translation. The morpholine ring is a prevalent scaffold in medicinal chemistry, lauded for its favorable physicochemical and metabolic properties.[1][2] However, like any therapeutic agent, morpholine-containing compounds are not immune to off-target effects, which can lead to unforeseen toxicities or provide opportunities for drug repurposing.[3][4] This guide provides a comparative framework for evaluating the off-target profiles of morpholine-containing kinase inhibitors, a class of drugs where this chemical group is frequently employed.

This guide will use a hypothetical morpholine-containing kinase inhibitor, MC-1 , and compare it against two fictional alternatives, Alternative A (a structurally distinct heterocyclic compound) and Alternative B (an acyclic analogue), to illustrate the process of off-target effect evaluation.

Comparative Analysis of On-Target and Off-Target Activities

A primary method for assessing the selectivity of a kinase inhibitor is to determine its inhibitory concentration (IC50) against the intended target and a panel of other kinases.[5] A higher IC50 value indicates lower potency, and a greater differential between the on-target and off-target IC50 values signifies higher selectivity.[6]

Table 1: Kinase Inhibitory Potency and Selectivity
CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Off-Target Kinase 3 IC50 (nM)Selectivity Score (Off-Target 1 / Target)
MC-1 151,500>10,0005,000100
Alternative A 253,0008,000>10,000120
Alternative B 50>10,000>10,000>10,000>200

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

A thorough investigation of off-target effects requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay quantifies the potency of a compound against a purified kinase.

Reagents:

  • Test compounds (MC-1, Alternative A, Alternative B) dissolved in DMSO

  • Target kinase and off-target kinases

  • Substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™, Promega)

Procedure:

  • Prepare serial dilutions of the test compounds in a 96- or 384-well plate.

  • Add the kinase and its specific substrate to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Stop the reaction and quantify the amount of ADP (adenosine diphosphate) produced, which is proportional to kinase activity, using a luminescence-based detection reagent.[7]

  • Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that a compound binds to its target within a cellular environment.[8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9]

Procedure:

  • Cell Culture and Treatment: Culture a relevant human cell line to approximately 80% confluency. Treat the cells with either a vehicle control (e.g., DMSO) or the test compound at a specific concentration for 1-3 hours.[10]

  • Heat Treatment: Harvest the cells, wash with phosphate-buffered saline (PBS), and resuspend them. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[9][10]

  • Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[9]

  • Separation of Soluble Fraction: Separate the soluble proteins from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]

  • Protein Quantification and Analysis: Carefully collect the supernatant. Determine the protein concentration and analyze equal amounts of protein by Western blotting using an antibody specific to the target kinase.[9][10]

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.[6]

Kinobeads-Based Proteomics

This chemical proteomics approach allows for the unbiased identification of kinase targets and off-targets in a competitive binding format.[4][11]

Procedure:

  • Cell Lysate Preparation: Prepare a lysate from the cell line of interest.

  • Competitive Binding: Aliquot the cell lysate and incubate with increasing concentrations of the test compound or a vehicle control.[12]

  • Kinase Enrichment: Add "kinobeads" (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates to capture kinases that are not bound to the test compound.[12][13]

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins. Elute the captured kinases and digest them into peptides using trypsin.[12]

  • LC-MS/MS Analysis: Identify and quantify the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Data Analysis: A dose-dependent decrease in the amount of a specific kinase captured by the beads indicates that the test compound is binding to that kinase. This allows for the generation of binding curves and determination of the compound's affinity for a wide range of kinases in the proteome.[11]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Target_Kinase Target Kinase (e.g., PI3K) Receptor->Target_Kinase Growth_Factor Growth Factor Growth_Factor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth Downstream_Effector Downstream Effector (e.g., AKT) Target_Kinase->Downstream_Effector Downstream_Effector->Cell_Growth MC1 MC-1 MC1->Target_Kinase Inhibition

A hypothetical signaling pathway where the target kinase is inhibited by MC-1.

Kinase_Profiling_Workflow cluster_workflow Kinase Selectivity Profiling Workflow Compound Test Compound (e.g., MC-1) Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->Assay Kinase_Panel Broad Kinase Panel (~400 kinases) Kinase_Panel->Assay Data_Acquisition Measure Kinase Activity (Luminescence) Assay->Data_Acquisition IC50 Calculate IC50 Values Data_Acquisition->IC50 Selectivity Determine On-Target vs. Off-Target Potency IC50->Selectivity

Workflow for assessing kinase inhibitor selectivity.

Cell_Assay_Workflow cluster_cell_workflow Cell-Based Assay Workflow Cell_Culture Culture Cells Compound_Treatment Treat with Compound (e.g., MC-1) Cell_Culture->Compound_Treatment Phenotypic_Assay Phenotypic Assay (e.g., Viability, Apoptosis) Compound_Treatment->Phenotypic_Assay Target_Validation Target Engagement (CETSA) Compound_Treatment->Target_Validation Data_Analysis Analyze Results Phenotypic_Assay->Data_Analysis Target_Validation->Data_Analysis

A general workflow for cell-based functional and toxicity assays.

References

A Comparative Guide to the Purity Analysis of 5-Amino-2-morpholinobenzenecarboxylic Acid: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

The precise determination of purity for pharmaceutical intermediates like 5-Amino-2-morpholinobenzenecarboxylic acid is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison between two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the principles, experimental protocols, and performance characteristics of each method, supported by illustrative experimental data.

Principles of Purity Analysis

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[1] The core principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[2] By comparing the integral of an analyte's characteristic peak to that of a certified internal standard with a known purity and concentration, the absolute purity of the analyte can be calculated.[3][4]

High-Performance Liquid Chromatography (HPLC) is a comparative chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.[1] For purity assessment, a detector, most commonly UV-Vis, measures the response of each eluting component. The purity is often determined using an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method's accuracy relies on the assumption that all components have similar detector response factors, or it requires individual reference standards for each impurity for precise quantification.[5]

Experimental Protocols

A robust analytical method is built on a well-defined protocol. Below are detailed methodologies for purity determination by both qNMR and HPLC.

Protocol 1: Purity Determination by Quantitative ¹H NMR

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.

  • Internal Standard Selection : Choose a high-purity, stable, non-hygroscopic internal standard with signals that do not overlap with the analyte signals.[6] Dimethyl sulfone (DMSO₂) is a suitable candidate.

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of this compound into a clean vial using an analytical balance with 0.01 mg accuracy.[7]

    • Accurately weigh approximately 2 mg of the internal standard (e.g., dimethyl sulfone, certified purity ≥ 99.5%) into the same vial.[8]

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as DMSO-d₆, ensuring complete dissolution.

    • Transfer the solution to a standard 5 mm NMR tube.[7]

  • NMR Data Acquisition :

    • Instrument : 400 MHz (or higher) NMR Spectrometer.

    • Pulse Program : Standard single-pulse experiment (e.g., Bruker 'zg30').[7]

    • Temperature : Maintain a constant temperature, typically 25°C (298 K).[7]

    • Relaxation Delay (d1) : Set a long relaxation delay (e.g., 5 times the longest T₁ relaxation time of both analyte and standard, typically >30s) to ensure full magnetization recovery for accurate integration.

    • Acquisition Time (aq) : Set to at least 3 seconds.

    • Scans : Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio (>150:1) for the peaks being quantified.[7]

  • Data Processing & Calculation :

    • Apply zero-filling and a small line-broadening factor (e.g., 0.3 Hz) to improve signal definition.[3]

    • Perform careful phase and baseline correction to ensure accurate integration.[3]

    • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following equation[3]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, and P = Purity.

Protocol 2: Purity Determination by HPLC-UV

This protocol describes a reversed-phase HPLC method for assessing the purity of this compound.

  • Chromatographic System :

    • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection : UV detector set at a wavelength of maximum absorbance for the analyte (e.g., 254 nm).

  • Sample Preparation :

    • Accurately weigh about 10 mg of this compound.

    • Dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Analysis :

    • Inject a standard volume (e.g., 10 µL) of the sample solution into the HPLC system.

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities (e.g., 30 minutes).

  • Data Processing :

    • Integrate all peaks detected in the chromatogram.

    • Calculate the purity using the area percent method: Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100

Performance Comparison and Data

The choice between qNMR and HPLC depends on the specific analytical requirements.[1] Their performance characteristics are summarized below.

Table 1: General Performance Comparison of qNMR and HPLC

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Primary method based on molar concentration; signal intensity is directly proportional to the number of nuclei.[1][2]Comparative method based on physicochemical separation and detector response.[1]
Reference Standard Requires a certified internal standard, which can be different from the analyte.[10]Requires a specific reference standard of the analyte for assay; area percent for purity relies on assumptions.[10]
Accuracy High, provides an absolute purity value.[1]High, but can be biased if impurities have different response factors than the main component.[1]
Precision Excellent, with Relative Standard Deviations (RSD) typically below 1%.[2]Very good, with low RSD.[1]
Selectivity High, based on distinct chemical shifts of nuclei. Can be challenging with severe signal overlap.[1]High, based on chromatographic separation. Co-elution can be an issue.
Sensitivity Lower sensitivity, best for quantifying impurities at levels of ~0.1% and above.[10]Generally higher sensitivity, excellent for detecting trace impurities.[10]
Sample Consumption Higher (milligrams).[10]Lower (micrograms).[10]
Throughput Lower, especially with long relaxation delays required for accurate quantification.[10]Higher, with typical run times of 20-30 minutes per sample.[10]
Sample Recovery Non-destructive; the sample can be recovered.[10]Destructive.[10]

Illustrative Purity Data

To highlight the practical differences, consider the following hypothetical purity results for a batch of this compound.

Table 2: Illustrative Purity Analysis Results

Analytical MethodPurity ValueComments
¹H qNMR 98.6%Value reflects the absolute molar percentage of the analyte relative to the internal standard.
HPLC-UV (Area %) 99.7%Value is based on the relative UV absorbance at 254 nm. Does not account for non-UV active impurities.

The discrepancy between the qNMR and HPLC results is common and informative.[1] The lower purity value from qNMR could indicate the presence of impurities with a poor UV response (e.g., residual solvents) or impurities whose UV response factor is significantly lower than the main compound, leading to their underestimation by HPLC.[1][5] qNMR, being a universal detector for all proton-bearing molecules, provides a more accurate mass-based assessment.[11]

Visualization of the qNMR Workflow

The logical flow of a qNMR experiment, from sample preparation to the final purity calculation, is a systematic process.

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Purity Calculation weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in Deuterated Solvent weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Load Sample into NMR Spectrometer transfer->instrument setup Set Acquisition Parameters (d1, ns, etc.) instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft correction Phase & Baseline Correction ft->correction integrate Integrate Analyte & Standard Signals correction->integrate equation Apply qNMR Purity Equation integrate->equation result Final Purity Result (%) equation->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Conclusion

Both qNMR and HPLC are powerful techniques for the purity assessment of this compound.

  • qNMR stands out as a primary method that provides an accurate, absolute purity value without needing a specific reference standard for the analyte, making it invaluable for characterizing new chemical entities and reference materials.[2][10]

  • HPLC offers superior sensitivity for detecting trace impurities and higher throughput, making it ideal for routine quality control and monitoring reaction processes.[10]

For comprehensive and robust purity validation, an orthogonal approach combining both techniques is highly recommended.[10] HPLC can provide a detailed impurity profile, while qNMR confirms the identity and delivers an accurate, absolute measure of the bulk material's purity, ensuring the highest level of confidence for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Proper Disposal of 5-Amino-2-morpholinobenzenecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Amino-2-morpholinobenzenecarboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Improper disposal can lead to environmental contamination and potential health hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This chemical is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Laboratory coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous chemical waste.[2] Adherence to the following steps will ensure safe and compliant disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, clearly labeled, and sealable hazardous waste container.[2]

  • Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that come into direct contact with the chemical should also be disposed of in the same hazardous waste container.

  • Empty Containers: Triple rinse the empty container with a suitable solvent (e.g., water or as recommended by your institution's safety office). The first rinseate is considered hazardous and must be collected in a separate, labeled hazardous waste container for liquid waste.[2] Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[2]

2. Waste Container Management:

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1][3] It should be stored in a cool, dry place.[4]

  • Incompatibilities: Avoid storing with strong oxidizing agents.[4]

3. Final Disposal:

  • Authorized Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2][3]

  • Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations.[2] Do not dispose of this chemical in the regular trash or down the drain.[2][5]

Disposal Workflow

G cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Identify Waste (Solid, Liquid, Contaminated Materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Collect Solid Waste in Labeled Hazardous Container ppe->solid_waste triple_rinse Triple Rinse Empty Containers solid_waste->triple_rinse liquid_waste Collect Liquid Waste (Rinsate) in a Separate Labeled Container store Store Sealed Containers in Designated Secure Area liquid_waste->store triple_rinse->liquid_waste contact_ehs Contact EHS or Licensed Disposal Vendor store->contact_ehs end_disposal Dispose via Approved Waste Disposal Plant contact_ehs->end_disposal

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Amino-2-morpholinobenzenecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-2-morpholinobenzenecarboxylic Acid

This guide provides immediate, essential safety protocols and logistical plans for handling this compound (CAS Number: 65989-45-9). Adherence to these procedures is critical for ensuring personal safety and proper chemical management in a laboratory setting. The following recommendations are based on the hazard profile of structurally similar compounds and general best practices for handling aromatic amino acids.

Hazard Summary
Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

Situation Required PPE Specifications & Notes
Routine Handling (Small Quantities) Eye/Face ProtectionChemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1]
Hand ProtectionChemically resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use.[1]
Lab CoatA standard laboratory coat is mandatory to protect skin.
Risk of Dust/Aerosol Generation Respiratory ProtectionA NIOSH/MSHA-approved N95 dust mask or work under a certified chemical fume hood.[1][2]
Large Spills Full Body ProtectionSplash goggles, full suit, dust respirator, boots, and gloves. A self-contained breathing apparatus may be necessary.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential for minimizing the risks associated with handling this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area. For any procedure that may generate dust, use a chemical fume hood.[1]

  • Eyewash & Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation. Do not use compromised equipment.[1]

Handling the Chemical
  • Weighing & Preparation: When weighing or preparing the solid compound, do so in a chemical fume hood or a ventilated enclosure to avoid the generation and inhalation of dust.[2]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling is complete and before leaving the work area.[1] Do not eat, drink, or smoke in the work area.[1]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage temperature is 2-8°C.[3]

Emergency Procedures
  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.

  • Skin Contact: In case of skin contact, take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

  • Spill: In case of a spill, avoid breathing dust.[4] Wear appropriate PPE, cover the spill with an inert absorbent material, and collect it in a sealed container for disposal.[2][4]

Waste Disposal Plan

Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.

Step-by-Step Disposal Protocol
  • Segregation: Collect all waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, in a designated and clearly labeled hazardous waste container.[2]

  • Containerization: Use a chemically resistant, sealable container for waste collection. Ensure the waste container is kept closed except when adding waste.[2]

  • Disposal: Dispose of the hazardous waste through a licensed environmental disposal service.[2] Follow all local, state, and federal regulations for chemical waste disposal.[2] Do not let the product enter drains.

Workflow and Safety Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal cluster_emergency Emergency Response prep_ppe Inspect and Don PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe->prep_eng handling_weigh Weighing/Preparation (in Fume Hood) prep_eng->handling_weigh handling_exp Experimental Use handling_weigh->handling_exp cleanup_hygiene Personal Hygiene (Wash Hands) handling_exp->cleanup_hygiene emergency_spill Spill Response handling_exp->emergency_spill emergency_exposure Exposure Response (Skin/Eye/Inhalation) handling_exp->emergency_exposure cleanup_storage Store Chemical Properly cleanup_hygiene->cleanup_storage cleanup_waste Segregate and Contain Waste cleanup_hygiene->cleanup_waste disposal_contact Contact Licensed Disposal Service cleanup_waste->disposal_contact

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.